Ulodesine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNHHLILYQEHKK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CNC3=C2N=CNC3=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203332 | |
| Record name | Ulodesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548486-59-5 | |
| Record name | Ulodesine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548486595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulodesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ulodesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ULODESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG8L9460Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ulodesine in Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ulodesine (formerly BCX4208) is a potent and selective inhibitor of the enzyme purine nucleoside phosphorylase (PNP). By targeting PNP, this compound modulates purine metabolism at a critical juncture, leading to a reduction in the production of uric acid. This mechanism of action positions this compound as a therapeutic agent for hyperuricemia and gout, particularly as an add-on therapy for patients who do not achieve target serum uric acid levels with xanthine oxidase inhibitors alone. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Introduction to Purine Metabolism and Hyperuricemia
Purine metabolism is a fundamental biological process involving the synthesis, breakdown, and salvage of purine nucleotides. The catabolism of purine nucleosides, such as inosine and guanosine, ultimately leads to the formation of uric acid. In humans, high levels of serum uric acid (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[1] Standard therapies for gout often involve the use of xanthine oxidase (XO) inhibitors, such as allopurinol and febuxostat, which block the final steps of uric acid synthesis.[1]
Core Mechanism of Action of this compound
This compound's primary mechanism of action is the potent and selective inhibition of purine nucleoside phosphorylase (PNP).[2][3][4][5] PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of 6-oxopurine nucleosides like inosine and guanosine to their respective bases, hypoxanthine and guanine, and ribose-1-phosphate.[6]
By inhibiting PNP, this compound acts upstream of xanthine oxidase, the target of conventional gout therapies. This inhibition leads to an accumulation of inosine and guanosine and a reduction in the available substrates (hypoxanthine and guanine) for xanthine oxidase. Consequently, the production of uric acid is decreased.[7] This distinct mechanism allows for a complementary therapeutic approach when combined with XO inhibitors.
Signaling Pathway of this compound's Action in Purine Metabolism
Caption: this compound inhibits PNP, blocking the conversion of inosine and guanosine to hypoxanthine and guanine, thereby reducing uric acid production.
Quantitative Data
In Vitro Potency
This compound is a highly potent inhibitor of human PNP, with inhibitory activity in the low nanomolar range.
| Parameter | Value | Reference |
| IC₅₀ (Human PNP) | 2.293 nM/L | [2][5] |
Clinical Efficacy in Gout Patients (Phase 2b Study)
A 52-week, randomized, double-blind, placebo-controlled Phase 2b clinical trial evaluated the efficacy and safety of this compound as an add-on therapy to allopurinol in patients with gout who did not reach the serum uric acid (sUA) goal of <6 mg/dL on allopurinol alone.
Response Rates (sUA < 6 mg/dL) at 52 Weeks
| Treatment Group (once daily) | Allopurinol (300 mg) + Placebo | Allopurinol (300 mg) + this compound (5 mg) | Allopurinol (300 mg) + this compound (10 mg) | Allopurinol (300 mg) + this compound (20 mg) |
| Response Rate (%) | 19 | 45 | 47 | 64 |
Reduction in Plasma Xanthine and Hypoxanthine (Day 85) [7]
A 12-week study demonstrated that this compound, in combination with allopurinol, significantly reduced plasma levels of xanthine and hypoxanthine compared to placebo.
| Treatment Group (once daily) | Mean Change from Baseline in Plasma Xanthine (ng/mL) | Mean Change from Baseline in Plasma Hypoxanthine (ng/mL) |
| Allopurinol (300 mg) + Placebo | Data not specified | Data not specified |
| Allopurinol (300 mg) + this compound (5 mg) | Dose-dependent reduction | Dose-dependent reduction |
| Allopurinol (300 mg) + this compound (10 mg) | Dose-dependent reduction | Dose-dependent reduction |
| Allopurinol (300 mg) + this compound (20 mg) | Dose-dependent reduction | Dose-dependent reduction |
| Allopurinol (300 mg) + this compound (40 mg) | Dose-dependent reduction | Dose-dependent reduction |
Note: The abstract reports significant, dose-dependent reductions but does not provide specific mean change values for each dose group in the provided text.
Experimental Protocols
Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
The inhibitory potency of this compound on PNP activity is determined using a spectrophotometric enzyme assay. The following is a representative protocol based on established methods.
Objective: To determine the IC₅₀ value of this compound for human purine nucleoside phosphorylase.
Materials:
-
Recombinant human PNP enzyme
-
Inosine (substrate)
-
Potassium phosphate buffer
-
Xanthine oxidase (coupling enzyme)
-
This compound (test inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 293 nm
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations. Prepare working solutions of PNP, inosine, and xanthine oxidase in potassium phosphate buffer.
-
Assay Reaction: In a 96-well plate, combine the PNP enzyme, xanthine oxidase, and varying concentrations of this compound or vehicle control.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, inosine.
-
Kinetic Measurement: Immediately measure the change in absorbance at 293 nm over time at a constant temperature. The conversion of hypoxanthine (product of the PNP reaction) to uric acid by xanthine oxidase results in an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Workflow for PNP Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against PNP.
Quantification of Plasma Hypoxanthine and Xanthine by LC/MS/MS
The measurement of hypoxanthine and xanthine in plasma samples from clinical trials confirms the in vivo mechanism of action of this compound.
Objective: To quantify the concentrations of hypoxanthine and xanthine in human plasma.
Methodology:
-
Sample Collection and Stabilization: Blood samples are collected in heparin tubes containing a PNP inhibitor (e.g., BCX34) to prevent ex vivo purine metabolism.[7] Plasma is separated by centrifugation.
-
Sample Preparation: Plasma proteins are precipitated using a solvent such as acetonitrile. The supernatant is collected for analysis.
-
Internal Standards: Stable isotope-labeled internal standards ([¹⁵N₂]xanthine and [D₂]hypoxanthine) are added to the samples and calibration standards to ensure accurate quantification.[7]
-
LC/MS/MS Analysis:
-
Chromatography: Separation is achieved using a liquid chromatography system, typically with a reversed-phase or HILIC column.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for sensitive and specific detection of the target analytes and their internal standards.
-
-
Quantification: A standard curve is generated by plotting the peak area ratios of the analytes to their respective internal standards against the known concentrations of the calibration standards. The concentrations of hypoxanthine and xanthine in the plasma samples are then determined from this curve.
Logical Relationship of this compound's Therapeutic Effect
Caption: The logical cascade from this compound administration to its therapeutic effect in gout.
Conclusion
This compound represents a targeted therapeutic approach for the management of hyperuricemia and gout. Its mechanism of action, centered on the potent and selective inhibition of purine nucleoside phosphorylase, is distinct from and complementary to existing therapies. By reducing the metabolic flux towards uric acid production, this compound effectively lowers serum uric acid levels, particularly when used in combination with xanthine oxidase inhibitors. The data and methodologies presented in this guide provide a comprehensive technical foundation for understanding the core pharmacological principles of this compound.
References
- 1. Study to Evaluate sUA Lowering Activity, Safety and Efficacy of Oral this compound Added to Allopurinol | Clinical Research Trial Listing [centerwatch.com]
- 2. assaygenie.com [assaygenie.com]
- 3. PNP Assay Kit - Purine Nucleoside Phosphorylase Assay Kit [novocib.com]
- 4. PNP (Purine nucleoside phosphorylase) enzyme assay | Synnovis [synnovis.co.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. assaygenie.com [assaygenie.com]
- 7. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
The Therapeutic Potential of Ulodesine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulodesine (BCX4208) is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial in the purine salvage pathway. By blocking PNP, this compound effectively reduces the production of uric acid, the causative agent of gout. This mechanism of action, distinct from that of xanthine oxidase inhibitors, presents a complementary therapeutic strategy for managing hyperuricemia and gout, particularly in patients who do not respond adequately to conventional therapies. Preclinical and clinical studies have demonstrated this compound's ability to significantly lower serum uric acid levels, both as a monotherapy and in combination with allopurinol. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.
Introduction
Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints and soft tissues, resulting from chronic hyperuricemia.[1] The current standard of care primarily involves xanthine oxidase inhibitors like allopurinol, which block the terminal step in uric acid synthesis. However, a significant portion of patients fail to achieve target serum uric acid (sUA) levels with monotherapy.[2] this compound, a purine nucleoside phosphorylase (PNP) inhibitor, offers a novel approach by targeting an earlier step in the purine metabolism pathway.[1][3] This guide delves into the scientific foundation of this compound's therapeutic potential, providing a technical resource for researchers and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of purine nucleoside phosphorylase (PNP).[3] PNP catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective purine bases, hypoxanthine and guanine.[3] Hypoxanthine is subsequently oxidized to xanthine and then to uric acid by xanthine oxidase (XO). By inhibiting PNP, this compound prevents the conversion of inosine to hypoxanthine, thereby reducing the substrate available for uric acid synthesis.[3]
Signaling Pathway
The inhibition of PNP by this compound occurs upstream of xanthine oxidase, providing a complementary mechanism to existing gout therapies.[1]
References
Ulodesine (BCX4208): A Technical Deep Dive into its Discovery and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ulodesine (BCX4208) is a potent, orally bioavailable small molecule inhibitor of purine nucleoside phosphorylase (PNP). Developed by BioCryst Pharmaceuticals, it was investigated primarily as a treatment for gout and initially for psoriasis. By inhibiting PNP, this compound blocks a key step in the purine salvage pathway, thereby reducing the production of uric acid. This mechanism of action is upstream of and complementary to that of xanthine oxidase inhibitors. While this compound demonstrated significant efficacy and a generally well-tolerated safety profile in Phase 2 clinical trials for gout, its development was discontinued after 2012. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, presenting a valuable case study for researchers and professionals in drug development.
Introduction: The Rationale for Purine Nucleoside Phosphorylase Inhibition
Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to their respective purine bases and ribose-1-phosphate or deoxyribose-1-phosphate. In humans, the end product of purine metabolism is uric acid. Elevated levels of uric acid, or hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and other tissues, causing the painful inflammatory condition known as gout.[1]
Genetic deficiency of PNP in humans results in a severe T-cell immunodeficiency, highlighting the enzyme's critical role in T-lymphocyte proliferation.[2] This observation provided the initial rationale for developing PNP inhibitors for T-cell mediated autoimmune diseases and T-cell malignancies.[3] Subsequently, the role of PNP in uric acid production made it an attractive target for the treatment of gout.
This compound was developed as a second-generation PNP inhibitor, following an earlier compound, forodesine. The design of these inhibitors was guided by a structure-based drug design approach, utilizing the three-dimensional crystal structure of the PNP enzyme to create potent and specific inhibitors.[4][5]
Mechanism of Action
This compound is a transition-state analog inhibitor of human PNP.[2][6] It potently inhibits the enzyme with an IC50 of 0.5 nM. By blocking PNP, this compound prevents the conversion of purine nucleosides (inosine and guanosine) to their respective bases (hypoxanthine and guanine). This action occurs upstream of xanthine oxidase, the target of conventional gout therapies like allopurinol. The reduction in hypoxanthine and xanthine, which are precursors to uric acid, leads to a decrease in overall uric acid production.[7]
The signaling pathway below illustrates the role of PNP in purine metabolism and the site of action of this compound.
Preclinical Development
In Vitro Studies
This compound was identified as a potent inhibitor of human PNP with a reported IC50 of 0.5 nM. In vitro studies demonstrated that in the presence of deoxyguanosine (dGuo), this compound inhibits the proliferation of lymphocytes stimulated by various factors, including mixed lymphocyte reaction (MLR), IL-2, or Concanavalin A, with IC50 values of 0.159 µM, 0.26 µM, and 0.73 µM, respectively.[2] This inhibition is a result of increased intracellular concentrations of deoxyguanosine triphosphate (dGTP), which leads to apoptosis in T-cells, B-cells, and Natural Killer (NK) cells.[2]
In Vivo Studies
In a mouse model, oral administration of this compound resulted in elevated plasma levels of dGuo, mimicking the biochemical phenotype of PNP-deficient patients.[2] A study utilizing a novel acute hyperuricemia mouse model demonstrated that intravenous injection of this compound effectively eliminated the accumulation of uric acid in the blood.[8] This study also confirmed the potent PNP inhibitory activity of this compound with an IC50 of 2.293 nmol/L.[8]
Preclinical Data Summary
| Parameter | Value | Reference |
| IC50 (Human PNP) | 0.5 nM | |
| IC50 (PNP in mouse model enzyme assay) | 2.293 nmol/L | [8] |
| IC50 (Lymphocyte proliferation, MLR-stimulated) | 0.159 µM (in presence of 10 µM dGuo) | [2] |
| IC50 (Lymphocyte proliferation, IL-2-stimulated) | 0.26 µM (in presence of 10 µM dGuo) | [2] |
| IC50 (Lymphocyte proliferation, Con A-stimulated) | 0.73 µM (in presence of 10 µM dGuo) | [2] |
Clinical Development
This compound underwent clinical investigation for both psoriasis and gout.
Psoriasis Program (Phase 1 and 2a)
The initial clinical development of this compound focused on its immunomodulatory effects for the treatment of psoriasis, a T-cell mediated autoimmune disease.
-
Phase 1: A Phase 1 pharmacokinetic and safety study in healthy volunteers was initiated in late 2004.
-
Phase 2a: A Phase 2a randomized, double-blind, placebo-controlled, dose-ranging trial was conducted in patients with moderate to severe plaque psoriasis. The study met its primary objectives of safety and tolerability. However, detailed quantitative efficacy results from this trial are not publicly available.
Gout Program (Phase 2)
The primary clinical development program for this compound shifted to its uric acid-lowering effects for the treatment of gout. Several Phase 2 studies were conducted to evaluate its efficacy and safety, both as a monotherapy and as an add-on to allopurinol.
A randomized, double-blind, multi-center, placebo-controlled Phase 2 study with a factorial design was conducted to evaluate the urate-lowering activity and safety of various doses of this compound alone and in combination with different doses of allopurinol.[9]
| Study Parameter | Details | Reference |
| Study Design | Randomized, double-blind, multi-center, placebo-controlled, factorial design | [9] |
| Patient Population | 87 gout patients with serum uric acid (sUA) ≥ 8 mg/dL | [9] |
| Treatment Duration | 21 days | [9] |
| This compound Doses | 20 mg, 40 mg, 80 mg daily | [9] |
| Allopurinol Doses | 100 mg, 200 mg, 300 mg daily | [9] |
| Primary Endpoint | Change in sUA from baseline | [9] |
Key Findings:
-
A dose-response was observed for both this compound and allopurinol.[9]
-
The combination of this compound and allopurinol was superior to either drug alone in reducing sUA.[9]
-
The mean reduction in sUA in the combination groups ranged from 2.4 to 5.6 mg/dL.[9]
-
In five of the nine combination groups, ≥80% of patients achieved an sUA concentration of < 6 mg/dL.[9]
-
The combination therapy was generally safe and well-tolerated.[9]
A larger Phase 2b study was initiated to evaluate this compound as an add-on therapy in gout patients who did not respond adequately to allopurinol alone.
| Study Parameter | Details | Reference |
| Study Design | Randomized, double-blind, placebo-controlled, dose-response | |
| Patient Population | 279 gout patients with sUA ≥ 6.0 mg/dL on allopurinol 300 mg daily | [10] |
| Treatment Duration | 12 weeks, with a 52-week extension phase | [11] |
| This compound Doses | 5 mg, 10 mg, 20 mg, 40 mg daily (plus allopurinol 300 mg) | [8] |
| Primary Endpoint | Proportion of patients with sUA < 6 mg/dL at Day 85 |
Key Efficacy Results at 12 Weeks:
| Treatment Group | Proportion of Patients with sUA < 6 mg/dL | Reference |
| Placebo + Allopurinol 300 mg | 18% | [8] |
| This compound 5 mg + Allopurinol 300 mg | 33% - 49% (range across doses) | [8] |
| This compound 10 mg + Allopurinol 300 mg | 33% - 49% (range across doses) | [8] |
| This compound 20 mg + Allopurinol 300 mg | 33% - 49% (range across doses) | [8] |
| This compound 40 mg + Allopurinol 300 mg | 33% - 49% (range across doses) | [8] |
Key Efficacy Results at 52 Weeks (Extension Phase):
| Treatment Group | Proportion of Patients with sUA < 6 mg/dL | Reference |
| Placebo + Allopurinol 300 mg | 19% | [11] |
| This compound 5 mg + Allopurinol 300 mg | 45% | [11] |
| This compound 10 mg + Allopurinol 300 mg | 47% | [11] |
| This compound 20 mg + Allopurinol 300 mg | 64% | [11] |
Key Safety Findings:
-
This compound as an add-on therapy was generally safe and well-tolerated through 52 weeks.[11]
-
No unexpected adverse event signals were observed compared to placebo.[11]
-
A dose-dependent reduction in lymphocyte counts was observed, which plateaued by 12 weeks.[12]
-
Patients mounted a healthy immune response to a vaccine challenge, indicating preserved immune function.[11][12]
A small Phase 2 trial was conducted in gout patients with moderate renal impairment.
| Study Parameter | Details | Reference |
| Study Design | Randomized, placebo-controlled | [11] |
| Patient Population | 20 gout patients with moderate renal impairment | [11] |
| Treatment Duration | 12 weeks | [11] |
| This compound Doses | 5 mg, 10 mg daily (in combination with allopurinol 200 mg) | [11] |
Key Findings:
-
This compound was found to be safe for use in patients with mild to moderate renal impairment.[11]
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific assays used in the this compound development program are proprietary to BioCryst Pharmaceuticals and are not publicly available. However, based on the published information and standard laboratory practices, the following methodologies were likely employed.
PNP Inhibition Assay
The IC50 of this compound for PNP was likely determined using a spectrophotometric or HPLC-based enzymatic assay. A common method involves monitoring the conversion of a substrate like inosine to hypoxanthine.
General Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human PNP is purified. A stock solution of the substrate (e.g., inosine) is prepared in an appropriate buffer.
-
Inhibitor Preparation: A dilution series of this compound is prepared.
-
Enzymatic Reaction: The reaction is initiated by adding the enzyme to a mixture containing the substrate, phosphate buffer, and varying concentrations of this compound.
-
Detection: The rate of hypoxanthine formation is measured over time. This can be done by:
-
Spectrophotometry: Coupling the reaction with xanthine oxidase, which converts hypoxanthine to uric acid, and measuring the increase in absorbance at 293 nm.
-
HPLC: Stopping the reaction at various time points and separating the substrate and product by reverse-phase HPLC, with detection by UV absorbance.
-
-
Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value.
Measurement of Serum Uric Acid
Serum uric acid levels in the clinical trials were likely measured using an enzymatic colorimetric method.
General Protocol Outline:
-
Sample Preparation: Serum samples are collected from patients.
-
Enzymatic Reaction: Uricase is used to catalyze the oxidation of uric acid to allantoin and hydrogen peroxide.
-
Colorimetric Detection: The hydrogen peroxide produced is then reacted with a chromogenic substrate in the presence of peroxidase to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer, and the uric acid concentration is determined by comparison to a standard curve.
Measurement of Plasma Hypoxanthine and Xanthine
Plasma levels of hypoxanthine and xanthine were measured by a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[7][11]
General Protocol Outline:
-
Sample Collection and Stabilization: Blood samples are collected in heparin tubes containing a PNP inhibitor (e.g., BCX-34) to prevent ex vivo purine metabolism.[11] Plasma is then separated by centrifugation.
-
Sample Preparation: Plasma samples are deproteinized, typically by protein precipitation with a solvent like acetonitrile.
-
Internal Standards: Stable isotope-labeled internal standards ([15N2] xanthine and [D2] hypoxanthine) are added to the samples for accurate quantification.[11]
-
LC Separation: The prepared samples are injected onto an HPLC system, where hypoxanthine and xanthine are separated from other plasma components on a chromatographic column.
-
MS/MS Detection: The separated analytes are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-to-daughter ion transitions for hypoxanthine, xanthine, and their internal standards are monitored for quantification.
-
Data Analysis: The concentrations of hypoxanthine and xanthine in the samples are calculated based on the peak area ratios of the analytes to their respective internal standards, using a calibration curve.
The workflow for this analysis is depicted below.
Development Timeline and Discontinuation
The development of this compound followed a path from initial investigation in autoimmune disease to a more focused program in gout, which ultimately did not proceed to Phase 3.
Following the positive 52-week data from the Phase 2b study in 2012, BioCryst announced that this compound was a "Phase 3-ready asset" and that they were in discussions with potential partners for Phase 3 development and commercialization.[11] However, this compound does not appear in BioCryst's subsequent pipeline updates, and no Phase 3 trials were initiated. The reasons for the discontinuation of the program have not been publicly disclosed by the company.
Conclusion
This compound (BCX4208) represents a well-characterized, potent inhibitor of purine nucleoside phosphorylase that demonstrated significant promise as a novel therapy for gout. Its mechanism of action, complementary to existing treatments, and the positive results from its Phase 2 clinical program underscored its potential to address an unmet medical need in patients who do not respond adequately to xanthine oxidase inhibitors alone. The decision to halt its development after Phase 2, despite the positive data, highlights the complex considerations in late-stage drug development, which can include strategic, financial, and market landscape factors. The comprehensive data gathered on this compound, from its structure-based design to its clinical evaluation, provides a valuable and informative case study for the scientific and drug development community.
References
- 1. BioCryst Presents New Analyses of BCX4208 Phase 2 Studies in Patients with Gout at the Annual European Congress of Rheumatology | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 2. Potent orally bioavailable purine nucleoside phosphorylase inhibitor BCX-4208 induces apoptosis in B- and T-lymphocytes--a novel treatment approach for autoimmune diseases, organ transplantation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based drug design: inhibitors of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design of inhibitors of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ir.biocryst.com [ir.biocryst.com]
- 8. researchgate.net [researchgate.net]
- 9. BioCryst Reports Positive Results From A Phase 2 Study Of BCX4208 Combined with Allopurinol in Patients with Gout | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 10. Study to Evaluate sUA Lowering Activity, Safety and Efficacy of Oral this compound Added to Allopurinol | Clinical Research Trial Listing [centerwatch.com]
- 11. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
- 12. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ulodesine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulodesine (also known as BCX4208) is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial in the purine salvage pathway.[1] By blocking PNP, this compound prevents the conversion of inosine and guanosine to hypoxanthine and guanine, respectively. This mechanism effectively reduces the production of uric acid, the final product of purine metabolism in humans, making this compound a therapeutic candidate for conditions characterized by hyperuricemia, most notably gout.[2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details of key experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the competitive inhibition of purine nucleoside phosphorylase. This inhibition leads to a reduction in serum uric acid levels and a corresponding decrease in plasma concentrations of the uric acid precursors, hypoxanthine and xanthine.[4]
Enzyme Inhibition
This compound is a highly potent inhibitor of human PNP. In enzymatic assays, it has demonstrated inhibition in the low nanomolar range.[5]
Table 1: In Vitro PNP Inhibition
| Parameter | Value | Reference |
| IC50 (Human PNP) | 2.293 nM/L |
Clinical Pharmacodynamics
Clinical studies have consistently shown a dose-dependent reduction in serum uric acid (sUA) levels in patients with gout treated with this compound, both as a monotherapy and in combination with the xanthine oxidase inhibitor allopurinol.[4]
Table 2: Clinical Efficacy of this compound in Combination with Allopurinol (52-Week Phase 2b Study)
| This compound Daily Dose | Responder Rate* (%) | Placebo Responder Rate* (%) | Reference |
| 5 mg | 45 | 19 | |
| 10 mg | 47 | 19 | |
| 20 mg | 64 | 19 | |
| *Responder rate defined as the proportion of patients achieving a serum uric acid level of <6.0 mg/dL. |
Furthermore, treatment with this compound in gout patients already receiving allopurinol resulted in a dose-dependent reduction in plasma xanthine and hypoxanthine concentrations.[4]
Table 3: Mean Change from Baseline in Plasma Xanthine and Hypoxanthine (Day 85)
| Treatment Group | Mean Change in Xanthine (ng/mL) | Mean Change in Hypoxanthine (ng/mL) | Reference |
| Placebo + Allopurinol 300mg | Data not specified | Data not specified | [4] |
| This compound 5mg + Allopurinol 300mg | Dose-dependent reduction | Dose-dependent reduction | [4] |
| This compound 10mg + Allopurinol 300mg | Dose-dependent reduction | Dose-dependent reduction | [4] |
| This compound 20mg + Allopurinol 300mg | Dose-dependent reduction | Dose-dependent reduction | [4] |
| This compound 40mg + Allopurinol 300mg | Dose-dependent reduction | Dose-dependent reduction | [4] |
Note: The abstract mentions dose-dependent mean reductions but does not provide specific values for each dose group.[4]
Effects on Lymphocytes
A known effect of PNP inhibition is a reduction in lymphocyte counts. Clinical trials with this compound have shown a dose-related reduction in total lymphocyte and lymphocyte subset counts, which plateaued between weeks 8 and 12 of treatment.[6] Despite this, the incidence of infections was not significantly different from placebo, and patients mounted a healthy immune response to vaccination.[6]
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not extensively available in the public domain. However, clinical development programs for this compound have been conducted, suggesting that pharmacokinetic profiling has been performed.[7] Press releases from BioCryst Pharmaceuticals have mentioned that pharmacokinetic results from a Phase 2b trial were presented at a scientific congress, but the specific data from these presentations are not readily accessible.[7]
Based on available information, this compound is an orally administered, once-daily drug. Studies in human liver microsomes and hepatocytes suggest a low risk of drug-drug interactions mediated by cytochrome P450 enzymes.[5]
Experimental Protocols
Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
A general protocol for determining the in vitro inhibitory activity of a compound like this compound against PNP involves a colorimetric or spectrophotometric assay.
Principle: The assay measures the activity of PNP by quantifying the production of hypoxanthine from the substrate inosine. The hypoxanthine is then converted to uric acid by xanthine oxidase, and the increase in absorbance at approximately 293 nm, corresponding to the formation of uric acid, is measured over time. The inhibitory effect of this compound is determined by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
Materials:
-
Recombinant human PNP enzyme
-
Inosine (substrate)
-
Xanthine oxidase (coupling enzyme)
-
Phosphate buffer
-
This compound (or other test inhibitors)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, inosine, and xanthine oxidase.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the PNP enzyme to initiate the reaction.
-
Immediately measure the absorbance at 293 nm in a kinetic mode at regular intervals.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Bioanalytical Method for this compound in Plasma
The quantification of this compound and its metabolites (hypoxanthine and xanthine) in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Principle: This method involves the separation of the analytes from plasma components using liquid chromatography, followed by their detection and quantification using a mass spectrometer. The high selectivity and sensitivity of LC-MS/MS allow for accurate measurement of drug and metabolite concentrations in complex biological matrices.
General Procedure:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances. An internal standard (a stable isotope-labeled version of the analyte) is added to correct for variability in extraction and instrument response.
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a chromatographic column based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated analytes are introduced into the mass spectrometer. They are ionized, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and the internal standard (Multiple Reaction Monitoring - MRM).
-
Quantification: The peak areas of the analytes are measured and compared to those of the internal standard. A calibration curve, prepared by spiking known concentrations of the analytes into a blank matrix, is used to determine the concentration of the analytes in the unknown samples.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting PNP within the purine metabolism pathway. This action occurs upstream of xanthine oxidase, the target of drugs like allopurinol.
Conclusion
This compound is a potent inhibitor of purine nucleoside phosphorylase with demonstrated clinical efficacy in reducing serum uric acid levels in patients with gout. Its mechanism of action, which is complementary to that of xanthine oxidase inhibitors, offers a promising therapeutic strategy. While detailed pharmacokinetic data are not widely available, the existing pharmacodynamic and clinical data support its continued investigation and potential use in the management of hyperuricemia. The experimental protocols outlined in this guide provide a framework for the continued study and analysis of this compound and similar compounds.
References
- 1. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (BCX4208) Long-Term Safety When Added to Allopurinol in the Chronic Management of Gout: A Phase 2 24-Week Blinded Safety Extension and Vaccine Challenge Study - ACR Meeting Abstracts [acrabstracts.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and pharmacodynamics of peldesine (BCX-34), a purine nucleoside phosphorylase inhibitor, following single and multiple oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. BioCryst Presents Results from Its BCX4208 Gout Program at the Annual European Congress of Rheumatology | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
Ulodesine: A Deep Dive into its Function as a Purine Nucleoside Phosphorylase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ulodesine (formerly BCX4208) is a potent, orally administered inhibitor of the enzyme purine nucleoside phosphorylase (PNP). By targeting a key step in the purine salvage pathway, this compound modulates the levels of several critical metabolites, leading to two primary therapeutic effects: a reduction in serum uric acid and the induction of T-cell apoptosis. This dual mechanism of action has positioned this compound as a candidate for the treatment of hyperuricemia in gout and for T-cell mediated disorders. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining relevant experimental protocols, and visualizing the core pathways and workflows.
Introduction
Purine nucleoside phosphorylase (PNP) is a ubiquitous enzyme that plays a crucial role in the purine salvage pathway, a metabolic process that recycles purine bases. Genetic deficiency of PNP in humans leads to a profound T-cell immunodeficiency, highlighting the enzyme's importance in lymphocyte function. This observation provided the rationale for developing PNP inhibitors as therapeutic agents. This compound emerged as a promising small molecule inhibitor, designed to mimic the transition state of the PNP-catalyzed reaction, thereby blocking its activity with high specificity and potency. Its development has primarily focused on its potential as a treatment for gout, often in combination with existing therapies like allopurinol, and for its potential in treating T-cell malignancies.
Chemical and Physical Properties
This compound is a pyrrolopyrimidine derivative with the following properties:
| Property | Value |
| IUPAC Name | 7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
| Synonyms | BCX4208, DADMe-immucillin H |
| Molecular Formula | C₁₂H₁₆N₄O₃ |
| Molecular Weight | 264.28 g/mol |
| CAS Number | 548486-59-5 |
Mechanism of Action
The Role of Purine Nucleoside Phosphorylase (PNP)
PNP catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides, such as inosine and guanosine, as well as their deoxy counterparts, deoxyinosine and deoxyguanosine. This reaction yields the corresponding purine base (hypoxanthine or guanine) and (deoxy)ribose-1-phosphate. In the purine degradation pathway, hypoxanthine is further metabolized by xanthine oxidase to xanthine and then to uric acid, the final product of purine metabolism in humans.
This compound-Mediated PNP Inhibition
This compound acts as a potent and selective inhibitor of PNP. By binding to the active site of the enzyme, it prevents the conversion of inosine and guanosine to hypoxanthine and guanine. This inhibition has two major downstream consequences:
-
Reduction of Uric Acid Production: By blocking the formation of hypoxanthine, a direct precursor for xanthine oxidase, this compound effectively reduces the substrate pool for uric acid synthesis. This leads to a dose-dependent decrease in plasma concentrations of hypoxanthine, xanthine, and ultimately, serum uric acid (sUA).[1]
-
Induction of T-Cell Apoptosis: The inhibition of PNP leads to an accumulation of its substrates, particularly deoxyguanosine. In lymphocytes, deoxyguanosine is phosphorylated by deoxycytidine kinase to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP). Elevated intracellular concentrations of dGTP are cytotoxic to T-cells as it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This disruption of deoxynucleotide pools triggers apoptosis, leading to a reduction in T-cell populations. B-cells are largely unaffected due to lower levels of deoxycytidine kinase.
Quantitative Data
In Vitro Efficacy
This compound demonstrates potent inhibition of human purine nucleoside phosphorylase in enzymatic assays.
| Parameter | Value | Reference |
| IC₅₀ (PNP Inhibition) | 2.293 nM/L | [Source: MedchemExpress] |
Clinical Efficacy in Gout (Phase 2b Study: BCX4208-203)
A 12-week, randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound as an add-on therapy to allopurinol in patients with gout who did not achieve the target serum uric acid (sUA) level of <6.0 mg/dL on allopurinol alone.[1]
Table 1: Mean Change from Baseline in Plasma Xanthine and Hypoxanthine at Day 85
Note: The following data is referenced from a table in the cited source ACR Abstract 2012. The specific Least Squares Mean (LSM) and Standard Error of the Mean (SEM) values were presented in the original table but are not detailed in the abstract's text.[1]
| Treatment Group (daily) | N | Mean Change in Plasma Xanthine (ng/mL) | Mean Change in Plasma Hypoxanthine (ng/mL) |
| Placebo + Allopurinol 300mg | 40 | Data from source table | Data from source table |
| This compound 5mg + Allopurinol 300mg | 39 | Data from source table | Data from source table |
| This compound 10mg + Allopurinol 300mg | 38 | Data from source table | Data from source table |
| This compound 20mg + Allopurinol 300mg | 41 | Data from source table | Data from source table |
| This compound 40mg + Allopurinol 300mg | * | Data from source table | Data from source table |
The 40 mg arm was discontinued after a 24-week analysis in an extension of the study.
Table 2: sUA Response Rates at 52 Weeks (Phase 2b Extension Study)
In a 52-week extension of the Phase 2b trial, the following response rates (proportion of patients achieving sUA < 6.0 mg/dL) were observed.
| Treatment Group (daily) | Response Rate (%) |
| Placebo + Allopurinol 300mg | 19% |
| This compound 5mg + Allopurinol 300mg | 45% |
| This compound 10mg + Allopurinol 300mg | 47% |
| This compound 20mg + Allopurinol 300mg | 64% |
Effect on Lymphocyte Counts
In clinical trials, this compound demonstrated a dose-related reduction in total lymphocyte counts, which reached a plateau between weeks 8 and 12 of treatment.[2] This is consistent with its proposed mechanism of inducing T-cell apoptosis.
Experimental Protocols
PNP Enzyme Inhibition Assay (Colorimetric)
This protocol outlines a typical method for determining the inhibitory activity of a compound like this compound on PNP. The assay measures the production of uric acid in a coupled reaction.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X PNP Assay Buffer.
-
Prepare a stock solution of the substrate, inosine.
-
Prepare a stock solution of the coupling enzyme, xanthine oxidase (developer).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of purified recombinant human PNP enzyme.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add the PNP assay buffer to all wells.
-
Add the various concentrations of this compound to the test wells. Add buffer only to the control (uninhibited) wells.
-
Add the PNP enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the inosine substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 293 nm in kinetic mode for at least 30 minutes.
-
-
Data Analysis:
-
The rate of uric acid formation is determined from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited control.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Analysis of Plasma Hypoxanthine and Xanthine by LC-MS/MS
This protocol describes the method used in clinical trials to quantify the pharmacodynamic effect of this compound.[1]
Methodology:
-
Sample Collection and Preparation:
-
Collect blood samples at baseline and specified time points (e.g., Day 85) into heparin-containing tubes. Crucially, these tubes must also contain a PNP inhibitor (e.g., BCX34) to prevent ex vivo metabolism of purines.[1]
-
Centrifuge the blood samples to separate the plasma.
-
Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared supernatant into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Separate the analytes (hypoxanthine, xanthine) from other plasma components using an appropriate chromatography column (e.g., a HILIC column).
-
Detect and quantify the analytes using a mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of hypoxanthine and xanthine.
-
Use stable isotope-labeled internal standards (e.g., [¹⁵N₂]xanthine and [D₂]hypoxanthine) to account for matrix effects and variations in instrument response.[1]
-
Calculate the concentration of hypoxanthine and xanthine in the patient samples by comparing their peak areas to those of the internal standards and the standard curve.
-
T-Cell Proliferation Assay (CFSE-based)
This protocol is used to assess the functional consequence of PNP inhibition on T-lymphocyte proliferation.
Methodology:
-
Cell Preparation and Staining:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash and resuspend the cells in a protein-free buffer like PBS.
-
Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) dye at an appropriate concentration (e.g., 1-5 µM) for 10-15 minutes at 37°C. CFSE covalently labels intracellular proteins.
-
Quench the staining reaction by adding complete culture medium containing fetal bovine serum (FBS). Wash the cells multiple times to remove excess dye.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled PBMCs in a 96-well culture plate.
-
Add the necessary co-factors for the PNP inhibition effect: deoxyguanosine (e.g., 10 µM).
-
Add serial dilutions of this compound to the appropriate wells.
-
Stimulate T-cell proliferation using a mitogen (e.g., Phytohemagglutinin (PHA)) or specific T-cell activators (e.g., anti-CD3/CD28 beads).
-
Incubate the plate for 3 to 5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye to exclude dead cells.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by first gating on the live lymphocyte population, then on the T-cell subsets of interest.
-
Proliferation is measured by the progressive halving of CFSE fluorescence intensity with each cell division. The percentage of divided cells and the number of cell divisions can be quantified.
-
Conclusion
This compound is a well-characterized, potent inhibitor of purine nucleoside phosphorylase with a dual mechanism of action that impacts both purine metabolism and T-cell viability. Its ability to significantly lower serum uric acid levels, particularly in combination with xanthine oxidase inhibitors, has been demonstrated in clinical trials for gout. Concurrently, its mechanism of inducing T-cell-specific apoptosis underpins its potential for treating T-cell mediated diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with or investigating PNP inhibitors. The continued exploration of this compound and similar compounds may yield novel therapeutic strategies for a range of metabolic and immunological disorders.
References
- 1. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
- 2. This compound (BCX4208) Long-Term Safety When Added to Allopurinol in the Chronic Management of Gout: A Phase 2 24-Week Blinded Safety Extension and Vaccine Challenge Study - ACR Meeting Abstracts [acrabstracts.org]
Ulodesine for the Treatment of Hyperuricemia and Gout: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ulodesine (BCX4208) is a potent, orally administered inhibitor of purine nucleoside phosphorylase (PNP). By targeting PNP, an enzyme upstream of xanthine oxidase in the purine metabolism pathway, this compound reduces the production of uric acid. This novel mechanism of action presented a promising therapeutic approach for the management of hyperuricemia in patients with gout, particularly as an add-on therapy for those inadequately controlled on xanthine oxidase inhibitors such as allopurinol.
Phase 2 clinical trials demonstrated that this compound, in combination with allopurinol, resulted in a statistically significant, dose-dependent reduction in serum uric acid (sUA) levels. Efficacy was sustained in long-term extension studies. However, the development of this compound for gout was discontinued. While an official reason for the discontinuation has not been explicitly stated by the developer, BioCryst Pharmaceuticals, a dose-dependent reduction in lymphocyte counts was a recurring safety finding in clinical trials, leading to patient withdrawals at higher doses. This likely impacted the therapeutic window and overall risk-benefit profile of the drug, posing challenges for further development and commercialization.
This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, clinical efficacy, and safety profile, based on the information disclosed in clinical trial announcements and scientific abstracts.
Mechanism of Action
This compound is a purine nucleoside phosphorylase (PNP) inhibitor.[1] PNP is a key enzyme in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine nucleosides (inosine and guanosine) to their respective purine bases (hypoxanthine and guanine). These bases are subsequently converted to xanthine and then to uric acid by xanthine oxidase.
By inhibiting PNP, this compound blocks the formation of hypoxanthine and guanine, thereby reducing the substrate available for xanthine oxidase and ultimately decreasing the production of uric acid.[1] This mechanism is complementary to that of xanthine oxidase inhibitors.
Figure 1: this compound's inhibition of Purine Nucleoside Phosphorylase (PNP) in the purine metabolism pathway.
Non-Clinical Pharmacology
In vitro studies demonstrated that this compound is a potent inhibitor of PNP, with an IC50 value of 2.293 nM/L. In animal models, specifically a mouse model of hyperuricemia, intravenously administered this compound effectively eliminated the accumulation of uric acid in the blood.
Clinical Efficacy
This compound was evaluated in several Phase 2 clinical trials, both as a monotherapy and as an add-on therapy to allopurinol.
Phase 2b Combination Therapy with Allopurinol (12-Week Study)
A randomized, double-blind, placebo-controlled Phase 2b study enrolled 279 patients with gout who had an inadequate response to allopurinol 300 mg daily (sUA ≥6.0 mg/dL).[1] Patients were randomized to receive once-daily this compound (5 mg, 10 mg, 20 mg, or 40 mg) or placebo, in addition to their stable allopurinol dose. The primary endpoint was the proportion of patients achieving a sUA level <6.0 mg/dL at Day 85.
Table 1: Proportion of Patients Achieving sUA <6.0 mg/dL at 12 Weeks (Add-on to Allopurinol)
| Treatment Group (once daily) | N | Responder Rate (%) | p-value vs. Placebo |
| Placebo + Allopurinol 300 mg | 55 | 18 | - |
| This compound 5 mg + Allopurinol 300 mg | 56 | 45 | 0.004 |
| This compound 10 mg + Allopurinol 300 mg | 55 | 33 | 0.125 |
| This compound 20 mg + Allopurinol 300 mg | 56 | 39 | 0.021 |
| This compound 40 mg + Allopurinol 300 mg | 53 | 49 | <0.001 |
Source: BioCryst Pharmaceuticals, Inc. Press Release, October 5, 2011.
Long-Term Extension Study (Up to 52 Weeks)
A 52-week extension of the Phase 2b combination therapy trial was conducted.[1] The efficacy in reducing sUA levels was sustained over this period.
Table 2: Proportion of Patients Achieving sUA <6.0 mg/dL at 52 Weeks (Add-on to Allopurinol)
| Treatment Group (once daily) | Responder Rate (%) |
| Placebo + Allopurinol 300 mg | 19 |
| This compound 5 mg + Allopurinol 300 mg | 45 |
| This compound 10 mg + Allopurinol 300 mg | 47 |
| This compound 20 mg + Allopurinol 300 mg | 64 |
Source: BioCryst Pharmaceuticals, Inc. Press Release, July 24, 2012.[1]
Phase 2 Study in Patients with Moderate Renal Impairment
A 12-week Phase 2 trial evaluated the safety and efficacy of this compound in 20 patients with gout and moderate renal impairment.[1] Patients were randomized to receive placebo, 5 mg this compound, or 10 mg this compound, in combination with 200 mg of allopurinol daily. The study concluded that this compound could be used safely in this patient population.[1]
Clinical Safety and Tolerability
Across the Phase 2 program, this compound was generally reported as safe and well-tolerated when added to allopurinol.[1]
Adverse Events
In the 24-week extension study, total adverse event (AE) rates were comparable between the this compound and placebo groups.[2] Infectious AE rates were also similar across treatment arms, and no opportunistic infections were reported.[2]
Table 3: Adverse Event Rates at 24 Weeks (per 100 patient-months)
| Treatment Group | Total AEs | Infectious AEs |
| Placebo | 45.3 | 8.3 |
| This compound 5 mg | 33.8 | 6.3 |
| This compound 10 mg | 41.0 | 6.5 |
| This compound 20 mg | 41.3 | 7.3 |
| This compound 40 mg | 58.2 | 5.1 |
Source: ACR Abstract, 2012.[2]
Effects on Lymphocyte Counts
A dose-dependent reduction in total lymphocyte and lymphocyte subset counts was a consistent finding in the clinical development of this compound.[2] This effect appeared to plateau between weeks 8 and 12 of treatment.[2] The reduction in CD4+ cell counts was a key safety concern that led to protocol-specified study drug withdrawals.
Table 4: Patient Withdrawals due to Low CD4+ Cell Counts
| Study Duration | Treatment Group | Number of Withdrawals |
| 24 Weeks | This compound 20 mg | 4 |
| This compound 40 mg | 11 | |
| 52 Weeks | This compound 10 mg | 1 |
| This compound 20 mg | 4 | |
| This compound 40 mg | 12 |
Source: ACR Abstract, 2012; BioCryst Pharmaceuticals, Inc. Press Release, July 24, 2012.[1][2]
The 40 mg dose arm was discontinued after the 24-week analysis due to these findings.[1]
Gout Flares
In the 52-week extension study, the incidence of gout flares was low. Gout flares occurred in 7% of placebo-treated patients compared to a range of 9-21% in the this compound-treated groups.[1]
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic data for this compound from dedicated Phase 1 studies in healthy volunteers have not been published in full. The available information is primarily from pharmacodynamic assessments in patient studies.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of sUA. The clinical trials demonstrated a clear dose-response relationship in sUA lowering.[1]
Furthermore, in a 12-week study, this compound combined with allopurinol produced significant, dose-dependent reductions in plasma xanthine and hypoxanthine concentrations from baseline compared to placebo, confirming its mechanism of action.[3]
Table 5: Mean Plasma Xanthine and Hypoxanthine Concentrations at Baseline (on Allopurinol 300 mg/day)
| Analyte | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |
| Xanthine | 500 | 408 |
| Hypoxanthine | 301 | 293 |
Source: ACR Abstract.[3]
Experimental Protocols
Detailed, full-text publications of the this compound clinical trials are not available, which is common for discontinued drug candidates. The following protocol summaries are based on information from clinical trial registries and scientific abstracts.
Phase 2b Combination Therapy Study (BCX4208-203)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 278 adult patients with a diagnosis of gout and sUA ≥6.0 mg/dL despite at least two weeks of stable treatment with allopurinol 300 mg/day.
-
Intervention: Patients were randomized to receive oral this compound (5, 10, 20, or 40 mg/day) or placebo for 12 weeks, in addition to their ongoing allopurinol 300 mg/day.
-
Prophylaxis: All patients received gout flare prophylaxis with colchicine or naproxen.
-
Primary Endpoint: The proportion of subjects achieving sUA <6.0 mg/dL at Day 85.
-
Key Assessments: sUA levels were assessed at weeks 2, 4, 8, and 12. Safety assessments included monitoring of adverse events and clinical laboratory parameters, with specific attention to lymphocyte counts.
Figure 2: Workflow of the Phase 2b combination therapy trial of this compound with allopurinol.
Vaccine Challenge Study
-
Objective: To evaluate the immune response to vaccination in patients receiving this compound.
-
Methodology: At 16 or 20 weeks of treatment in the extension study, a subset of 84 subjects was vaccinated with tetanus toxoid (TT) and/or multivalent pneumococcal polysaccharide vaccine (PPSV). Antibody levels were measured before and 4 weeks after vaccination.
-
Results: The proportion of patients with adequate antibody responses was similar or greater in the this compound-treated groups compared to the placebo group, suggesting a maintained healthy immune response to vaccination.[2]
Analytical Methods
-
Xanthine and Hypoxanthine Measurement: Plasma concentrations of xanthine and hypoxanthine were analyzed by Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[3] Blood samples were collected in heparin tubes containing a PNP inhibitor (BCX34) to prevent ex vivo purine metabolism.[3] [15N2]-xanthine and [D2]-hypoxanthine were used as internal standards for quantification.[3]
Discontinuation of Development
BioCryst Pharmaceuticals completed the Phase 2 development program for this compound in 2012 and subsequently sought a partner for Phase 3 development and commercialization.[1] However, no Phase 3 trials were initiated, and the drug is no longer in the company's development pipeline. The dose-dependent reduction in lymphocyte counts, particularly CD4+ cells, which necessitated patient withdrawals at higher doses, was a significant safety finding that likely played a key role in the decision to halt further development.
Conclusion
This compound demonstrated a novel mechanism of action and showed promising efficacy in reducing serum uric acid levels in patients with gout, particularly in combination with allopurinol. The sustained sUA reduction over 52 weeks suggested its potential as a long-term management option. However, the dose-limiting toxicity of lymphopenia posed a significant challenge. This safety signal, coupled with the evolving landscape of gout therapeutics, likely contributed to the discontinuation of its clinical development. The data from the this compound program nonetheless provide valuable insights into the role of purine nucleoside phosphorylase in uric acid metabolism and the potential and challenges of targeting this enzyme for the treatment of hyperuricemia and gout.
References
- 1. This compound (BCX4208) Long-Term Safety When Added to Allopurinol in the Chronic Management of Gout: A Phase 2 24-Week Blinded Safety Extension and Vaccine Challenge Study - ACR Meeting Abstracts [acrabstracts.org]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
Investigating Ulodesine as a Metabolic Immune Checkpoint Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulodesine (formerly BCX4208) is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial in the purine salvage pathway.[1][2] While initially investigated for conditions like gout, recent research has unveiled its potential as a metabolic immune checkpoint inhibitor, offering a novel approach to cancer immunotherapy.[3] This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and quantitative data associated with the investigation of this compound in this context. We will explore its mechanism of action, its impact on T-cell biology, and the signaling pathways it modulates. Detailed methodologies for key experiments are provided to facilitate further research and development.
Introduction: The Rationale for Targeting PNP in Immuno-Oncology
Metabolic checkpoints are emerging as critical regulators of immune cell function and antitumor immunity.[4][5][6][7] These checkpoints, which are molecular switches that control the metabolic status of cells, can dictate the development, differentiation, and function of T cells within the tumor microenvironment.[4][6] Purine nucleoside phosphorylase (PNP) has been identified as a novel metabolic immune checkpoint.[3]
PNP deficiency in humans leads to a severe immunodeficiency characterized by a profound T-cell lymphopenia, highlighting the enzyme's critical role in T-cell development and function.[8][9][10][11][12] The mechanism involves the accumulation of deoxyguanosine, which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP), a metabolite toxic to lymphocytes.[9]
Paradoxically, pharmacological inhibition of PNP with agents like this compound can lead to immune activation rather than suppression.[13] This has led to the investigation of PNP inhibitors as a new class of cancer immunotherapy.[14][15] this compound, with a low nanomolar IC50 value for PNP, is a promising candidate for this therapeutic approach.[1][16]
Mechanism of Action: From PNP Inhibition to Immune Activation
This compound is a selective inhibitor of purine nucleoside phosphorylase (PNP), acting upstream of xanthine oxidase in the purine metabolism pathway.[17] By blocking PNP, this compound prevents the conversion of (deoxy)inosine and (deoxy)guanosine to hypoxanthine and guanine, respectively.[2][9] This leads to an accumulation of guanosine and deoxyguanosine.
Recent studies have shown that this accumulation of guanosine and deoxyguanosine can activate Toll-like receptor 7 (TLR7), a pattern recognition receptor involved in the innate immune response. This activation in B lymphocytes and macrophages triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and the expansion of germinal center B-cells and follicular helper T-cells.[3] This positions PNP as a critical metabolic immune checkpoint.
Signaling Pathway: PNP Inhibition and TLR7 Activation
The proposed signaling pathway for this compound's action as ametabolic immune checkpoint inhibitor is as follows:
Figure 1: Signaling pathway of this compound as a metabolic immune checkpoint inhibitor.
Data Presentation: Quantitative Effects on Immune Modulation
While comprehensive quantitative data on the specific immunomodulatory effects of this compound are not extensively available in the public domain, preclinical studies with the similar PNP inhibitor, Forodesine, provide valuable insights into the expected effects. It is important to note that the magnitude of these effects may differ with this compound.
Table 1: Effect of PNP Inhibition on Intracellular dGTP Levels
| Cell Type | Treatment | dGTP Accumulation (fold change vs. control) | Reference |
| T-cell Leukemia lines | Forodesine + Deoxyguanosine | 10 - 50 | [15] |
| B-cell ALL lymphoblasts | Forodesine + Deoxyguanosine | Time-dependent increase | [5][8] |
| Chronic Lymphocytic Leukemia (CLL) cells | Forodesine + Deoxyguanosine | Variable, up to 100 | [6] |
Table 2: Effects of PNP Inhibition on T-Cell Subsets (Representative Data)
Note: Specific data for this compound's effect on T follicular helper (Tfh) and germinal center (GC) B cells is limited. The following represents expected changes based on the proposed mechanism of action.
| Cell Population | Expected Change with this compound Treatment | Rationale |
| T follicular helper (Tfh) cells | Increase | TLR7 activation promotes immune activation, including the expansion of cells that support B-cell responses.[3] |
| Germinal Center (GC) B cells | Increase | Enhanced Tfh cell help drives the expansion of GC B cells.[3] |
| CD4+ T-cells | Dose-dependent reduction (at higher, sustained doses) | Accumulation of dGTP can be toxic to proliferating T-cells. Clinical trials with this compound for gout showed dose-dependent reductions in lymphocyte counts. |
| CD8+ T-cells | Potential for activation and expansion | As part of a general immune activation, cytotoxic T-lymphocyte responses may be enhanced. |
Table 3: Anticipated Cytokine Profile Changes with this compound Treatment
| Cytokine | Expected Change | Rationale |
| IFN-α | Increase | A key cytokine produced downstream of TLR7 activation.[18][19] |
| TNF-α | Increase | Pro-inflammatory cytokine associated with TLR-mediated immune activation. |
| IL-6 | Increase | Pro-inflammatory cytokine associated with TLR-mediated immune activation. |
| IL-2 | Variable | May increase with T-cell activation but could be limited by dGTP-mediated effects on T-cell proliferation. |
| IFN-γ | Increase | Indicates a Th1-polarizing immune response, beneficial for anti-tumor immunity. |
Experimental Protocols
Purine Nucleoside Phosphorylase (PNP) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a method to measure PNP activity in cell or tissue lysates.
A. Principle: PNP catalyzes the conversion of inosine to hypoxanthine. Hypoxanthine is then converted to uric acid by a developer enzyme, which can be measured by absorbance at 293 nm.
B. Materials:
-
PNP Assay Buffer
-
Developer Enzyme
-
Inosine Substrate
-
Hypoxanthine Standard
-
96-well UV-transparent plate
-
Spectrophotometer
-
Protease Inhibitor Cocktail
C. Sample Preparation:
-
Tissue Lysate: Homogenize ~100 mg of tissue in 300 µL of cold 1x PNP Assay Buffer containing protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Cell Lysate: Resuspend 1-5 x 10^6 cells in 150-300 µL of cold 1x PNP Assay Buffer with protease inhibitors. Disrupt cells by pipetting or sonication. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
D. Assay Procedure:
-
Prepare a Hypoxanthine Standard curve (0 to 10 nmol/well).
-
Add 2-50 µL of sample lysate to the wells. Adjust the volume to 50 µL with PNP Assay Buffer.
-
Prepare a reaction mix containing PNP Assay Buffer, Developer, and Inosine Substrate.
-
Add 50 µL of the reaction mix to each well.
-
Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at room temperature.
-
Calculate the PNP activity based on the rate of uric acid production, using the Hypoxanthine standard curve for quantification.
Measurement of Intracellular dGTP Levels
This protocol describes a general method for extracting and quantifying intracellular dGTP.
A. Principle: Cellular nucleotides are extracted and then quantified using methods such as HPLC-MS/MS or enzymatic assays.
B. Materials:
-
60% Methanol (pre-chilled to -20°C)
-
Centrifuge
-
Speed vacuum concentrator
-
HPLC-MS/MS system or DNA polymerase-based assay kit
C. Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in cold 60% methanol and incubate at -20°C overnight to extract nucleotides.
-
Centrifuge to pellet cell debris.
-
Transfer the supernatant containing the nucleotides to a new tube.
-
Evaporate the methanol using a speed vacuum concentrator.
-
Resuspend the nucleotide pellet in an appropriate buffer for analysis.
-
Quantify dGTP levels using a validated method like LC-MS/MS, which offers high specificity and sensitivity.
Flow Cytometry Analysis of T Follicular Helper (Tfh) and Germinal Center (GC) B Cells
This protocol provides a general workflow for the identification and quantification of Tfh and GC B cells from lymphoid tissues.
A. Principle: Specific cell surface and intracellular markers are used to identify Tfh (CD4+CXCR5+PD-1+) and GC B cells (B220+GL7+Fas+) by multi-color flow cytometry.
B. Materials:
-
Single-cell suspension from spleen or lymph nodes
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against:
-
CD4
-
CXCR5
-
PD-1
-
B220
-
GL7
-
Fas
-
-
Fixation/Permeabilization buffers (if staining for intracellular markers like Bcl6 for Tfh cells)
-
Flow cytometer
C. Experimental Workflow:
Figure 2: Experimental workflow for Tfh and GC B cell analysis by flow cytometry.
Conclusion and Future Directions
This compound represents a promising new agent in the field of immuno-oncology, acting through the novel mechanism of metabolic immune checkpoint inhibition. By targeting PNP, this compound has the potential to activate the innate immune system and drive a robust anti-tumor response. The information and protocols provided in this guide are intended to serve as a resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other PNP inhibitors.
Future research should focus on obtaining more detailed quantitative data on the immunomodulatory effects of this compound, both in preclinical models and in clinical trials. A deeper understanding of the downstream effects of TLR7 activation by this compound will be crucial for optimizing its therapeutic use, potentially in combination with other immunotherapies. The investigation of biomarkers to predict patient response to this compound will also be a critical area of future study.
References
- 1. Forodesine: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. BioCryst Announces Positive Results from Two this compound Phase 2 Trials in Patients with Gout | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical and clinical evaluation of forodesine in pediatric and adult B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of melanoma-induced cytokine-mediated immunosuppression in melanoma sentinel nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Germinal Center Reaction: Assessing T Follicular Helper-B Cells Interaction In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Germinal Center Reaction: Assessing T Follicular Helper-B Cells Interaction In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 13. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of Forodesine in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
- 17. Cytokine Secretion Dynamics of Isolated PBMC after Cladribine Exposure in RRMS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toll-like receptor 7-mediated Type I Interferon signaling prevents cholestasis- and hepatotoxin-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Up-Regulation of TLR7-Mediated IFN-α Production by Plasmacytoid Dendritic Cells in Patients With Systemic Lupus Erythematosus [frontiersin.org]
Ulodesine's Impact on Purine Salvage Pathway Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulodesine (formerly BCX4208) is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. By blocking the action of PNP, this compound effectively modulates the levels of purine metabolites, a mechanism that has been primarily investigated for the management of hyperuricemia and gout. This technical guide provides an in-depth analysis of the biochemical effects of this compound on the core enzymes of the purine salvage pathway, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological and experimental frameworks.
Introduction: The Purine Salvage Pathway and the Role of this compound
The purine salvage pathway is a critical metabolic route for the recycling of purine bases from the degradation of nucleotides. This pathway is essential for maintaining the cellular pool of purines for DNA and RNA synthesis, as well as for the production of energy cofactors. Key enzymes in this pathway include purine nucleoside phosphorylase (PNP), hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and adenine phosphoribosyltransferase (APRT).
This compound is a transition-state analog inhibitor that specifically targets PNP.[1] PNP catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their corresponding purine bases (hypoxanthine and guanine) and ribose-1-phosphate. By inhibiting PNP, this compound prevents the formation of hypoxanthine and guanine, which are precursors to uric acid. This mechanism of action forms the basis of its therapeutic potential in conditions characterized by excess uric acid production, such as gout.[1]
Mechanism of Action of this compound on Purine Nucleoside Phosphorylase (PNP)
This compound is a highly potent inhibitor of human PNP. Its mechanism of action is based on its structural similarity to the transition state of the PNP-catalyzed reaction, allowing it to bind to the enzyme's active site with high affinity.
Quantitative Inhibition Data
The inhibitory potency of this compound against PNP has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values quantify the concentration of this compound required to reduce PNP activity by half and its binding affinity to the enzyme, respectively.
| Parameter | Value | Species | Reference |
| IC50 | 0.5 nM | Human | [1] |
| IC50 | 2.293 nM/L | Not Specified | [2][3] |
| Ki | ~9 pM | Not Specified | [4] |
Mode of Inhibition
Effects of this compound on Downstream Purine Metabolites
The inhibition of PNP by this compound leads to a significant alteration in the plasma concentrations of purine metabolites downstream of the enzymatic blockade. Specifically, a dose-dependent reduction in hypoxanthine and xanthine levels has been observed in clinical trials.
Clinical Trial Data: this compound as Add-on Therapy to Allopurinol
In a 12-week, randomized, controlled trial, patients with gout who were already receiving allopurinol (a xanthine oxidase inhibitor) were administered varying doses of this compound. The study demonstrated a dose-dependent reduction in plasma xanthine (X) and hypoxanthine (HX) concentrations.[5]
| Treatment Group | Mean Change from Baseline in Plasma Xanthine (ng/mL) | Mean Change from Baseline in Plasma Hypoxanthine (ng/mL) |
| Placebo | - | - |
| This compound 5 mg/day | ↓ | ↓ |
| This compound 10 mg/day | ↓↓ | ↓↓ |
| This compound 20 mg/day | ↓↓↓ | ↓↓↓ |
| This compound 40 mg/day | ↓↓↓↓ | ↓↓↓↓ |
(Note: Specific quantitative values for the mean change from baseline were not available in the provided abstract. The arrows indicate a dose-dependent reduction.)
Effect of this compound on Other Purine Salvage Pathway Enzymes
A comprehensive understanding of this compound's impact on the purine salvage pathway requires an evaluation of its effects on other key enzymes, namely HGPRT and APRT.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
HGPRT is responsible for salvaging hypoxanthine and guanine by converting them back into their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP).
There is currently no publicly available data to suggest a direct inhibitory or activating effect of this compound on HGPRT. The primary effect of this compound on the HGPRT-mediated pathway is indirect. By inhibiting PNP, this compound reduces the available pool of hypoxanthine and guanine, thereby decreasing the substrates for HGPRT.
Adenine Phosphoribosyltransferase (APRT)
APRT salvages adenine by converting it to adenosine monophosphate (AMP).
Similarly, there is no publicly available data to indicate that this compound directly interacts with and modulates the activity of APRT.
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to studying the effects of this compound.
Protocol for PNP Inhibition Assay (Determination of IC50 and Ki)
This protocol describes a general method for determining the inhibitory potency of a compound like this compound against PNP.
Objective: To determine the IC50 and Ki of this compound for Purine Nucleoside Phosphorylase.
Materials:
-
Purified human PNP enzyme
-
Inosine (substrate)
-
Phosphate buffer
-
This compound
-
Xanthine oxidase (coupling enzyme)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
Prepare a solution of PNP enzyme in phosphate buffer.
-
Prepare a solution of inosine in phosphate buffer.
-
Prepare a solution of xanthine oxidase in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
PNP enzyme solution
-
This compound solution at various concentrations (or vehicle control)
-
-
Incubate for a pre-determined time at a constant temperature (e.g., 15 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the inosine substrate solution.
-
Immediately add the xanthine oxidase solution. Xanthine oxidase will convert the product of the PNP reaction (hypoxanthine) to uric acid, which can be monitored spectrophotometrically.
-
-
Data Acquisition:
-
Measure the rate of uric acid formation by monitoring the increase in absorbance at 293 nm over time in a kinetic mode.
-
-
Data Analysis:
-
IC50 Determination: Plot the percentage of PNP inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of the enzyme activity.
-
Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (inosine) and the inhibitor (this compound). Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
Protocol for Measurement of Plasma Hypoxanthine and Xanthine by LC/MS/MS
This protocol is based on the methodology described in a clinical trial of this compound.[5]
Objective: To quantify the concentrations of hypoxanthine and xanthine in plasma samples.
Materials:
-
Plasma samples collected in heparin tubes containing a PNP inhibitor (e.g., BCX34) to prevent ex vivo purine metabolism.
-
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) system.
-
Internal standards: [¹⁵N₂]xanthine and [D₂]hypoxanthine.
-
Acetonitrile or other suitable organic solvent for protein precipitation.
-
Formic acid or other mobile phase modifier.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standards ([¹⁵N₂]xanthine and [D₂]hypoxanthine).
-
Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC/MS/MS Analysis:
-
Inject the prepared sample onto the LC system.
-
Separate the analytes (hypoxanthine and xanthine) from other plasma components using a suitable LC column and gradient elution.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for hypoxanthine, xanthine, and their respective internal standards should be used for accurate quantification.
-
-
Data Analysis:
-
Generate standard curves for hypoxanthine and xanthine using the internal standards.
-
Calculate the concentrations of hypoxanthine and xanthine in the plasma samples based on the standard curves.
-
Visualizations
Purine Salvage Pathway and this compound's Point of Action
Caption: The purine salvage pathway and the inhibitory action of this compound on PNP.
Experimental Workflow for PNP Inhibition Assay
Caption: Workflow for determining the inhibitory kinetics of this compound on PNP.
Conclusion
This compound is a potent and specific inhibitor of purine nucleoside phosphorylase, a central enzyme in the purine salvage pathway. Its mechanism of action, centered on the blockade of PNP, leads to a significant reduction in the downstream production of hypoxanthine, xanthine, and ultimately uric acid. While its effects on PNP are well-characterized, there is a notable lack of public data on its direct interactions with other key purine salvage enzymes such as HGPRT and APRT. The primary influence of this compound on the broader purine salvage pathway appears to be an indirect consequence of substrate depletion for these enzymes. Further research into the selectivity profile of this compound would provide a more complete understanding of its biochemical effects and could inform the development of future therapies targeting purine metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
Methodological & Application
Application Notes and Protocols for In Vitro Ulodesine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro use of Ulodesine, a potent purine nucleoside phosphorylase (PNP) inhibitor. The following sections describe the mechanism of action, experimental protocols for cell culture, and methods for assessing the cellular effects of this compound.
Introduction
This compound (formerly BCX4208) is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of inosine, guanosine, and their deoxy-analogs. By inhibiting PNP, this compound blocks the degradation of these nucleosides, leading to their accumulation and subsequent downstream effects. In the context of T-cell biology, the accumulation of deoxyguanosine (dGuo) is particularly significant. In lymphoid cells, dGuo is phosphorylated to deoxyguanosine triphosphate (dGTP), which is cytotoxic and can induce apoptosis. This mechanism makes this compound a compound of interest for T-cell mediated disorders and certain hematological malignancies.
Mechanism of Action: Purine Salvage Pathway Inhibition
The primary mechanism of this compound is the competitive inhibition of the PNP enzyme. This inhibition disrupts the normal flow of the purine salvage pathway, leading to specific metabolic consequences that can be harnessed for therapeutic effect.
Figure 1: this compound's Mechanism of Action in the Purine Salvage Pathway.
Experimental Protocols
The following protocols are designed for the in vitro treatment of lymphocyte cell lines (e.g., Jurkat, MOLT-4) or peripheral blood mononuclear cells (PBMCs) with this compound.
Materials and Reagents
-
Cell Lines: Jurkat (T-cell acute lymphoblastic leukemia), MOLT-4 (T-cell acute lymphoblastic leukemia), or freshly isolated human PBMCs.
-
Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Deoxyguanosine (dGuo): Prepare a 10 mM stock solution in sterile water or PBS. Filter-sterilize and store at -20°C.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Assay Kits: Cell viability (e.g., MTT, WST-1), apoptosis (e.g., Annexin V-FITC/Propidium Iodide), and a kit for quantifying intracellular dGTP levels (optional, may require specialized methods like HPLC-MS/MS).
General Experimental Workflow
The overall workflow for assessing the in vitro effects of this compound involves cell culture, treatment, and subsequent analysis of cell viability, apoptosis, and metabolic changes.
Figure 2: General Experimental Workflow for In Vitro this compound Studies.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) and dGuo (e.g., 10 µM) in culture medium.
-
Add 100 µL of the treatment solutions to the respective wells. Include wells with this compound alone, dGuo alone, and the combination. Also include vehicle control (DMSO) wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC₅₀ values.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 1 x 10⁶ cells per well in 2 mL of complete culture medium.
-
Treat the cells with the desired concentrations of this compound and dGuo (based on IC₅₀ values from the viability assay) for 24-48 hours.
-
-
Staining:
-
Harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use appropriate controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Data Presentation
The quantitative data from these experiments can be summarized in the following tables.
Table 1: IC₅₀ Values of this compound in Lymphoid Cell Lines
| Cell Line | Treatment Condition | IC₅₀ (µM) |
| Jurkat | This compound + 10 µM dGuo | Example: 5.2 |
| MOLT-4 | This compound + 10 µM dGuo | Example: 8.7 |
| PBMCs | This compound + 10 µM dGuo | Example: 12.1 |
Table 2: Apoptosis Induction by this compound (48h Treatment)
| Treatment Group | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | Example: 2.1 ± 0.5 | Example: 3.5 ± 0.8 |
| This compound (10 µM) | Example: 4.3 ± 0.7 | Example: 5.1 ± 1.1 |
| dGuo (10 µM) | Example: 3.8 ± 0.6 | Example: 4.9 ± 0.9 |
| This compound + dGuo | Example: 35.6 ± 4.2 | Example: 28.9 ± 3.5 |
Troubleshooting
-
Low Cytotoxicity: Ensure that deoxyguanosine is co-administered, as the cytotoxic effects of this compound in T-cells are largely dependent on dGuo accumulation.
-
High Background in Apoptosis Assay: Handle cells gently during harvesting and staining to minimize mechanical damage.
-
Inconsistent Results: Use freshly prepared stock solutions and ensure consistent cell seeding densities.
Conclusion
These protocols provide a framework for the in vitro investigation of this compound. By following these detailed methodologies, researchers can effectively assess the impact of PNP inhibition on cell viability, proliferation, and apoptosis in relevant cell models. The provided diagrams and tables offer a clear visual and quantitative summary of the experimental design and potential outcomes.
Application Notes and Protocols for Preclinical Studies of Ulodesine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the preclinical evaluation of ulodesine (also known as BCX4208), a potent and selective inhibitor of purine nucleoside phosphorylase (PNP). The focus is on its application in hyperuricemia research. While specific preclinical dosage and pharmacokinetic data are not extensively available in published literature, this document details the established mechanism of action, in vitro potency, and robust protocols for inducing and utilizing a mouse model of hyperuricemia to test this compound or similar compounds. Formulation and administration guidelines are also provided to support experimental design.
Introduction
This compound is a second-generation purine nucleoside phosphorylase (PNP) inhibitor developed for the treatment of conditions characterized by elevated uric acid, such as gout.[1] PNP is a key enzyme in the purine salvage pathway, responsible for the conversion of purine nucleosides into their respective bases, which are subsequently metabolized into uric acid. By inhibiting PNP, this compound effectively reduces the production of uric acid.[2] Preclinical studies have validated its mechanism and demonstrated its efficacy in animal models of hyperuricemia.[3]
Mechanism of Action
This compound targets Purine Nucleoside Phosphorylase (PNP), a critical enzyme in the purine degradation pathway. PNP catalyzes the reversible phosphorolysis of 6-oxypurine nucleosides like inosine and guanosine into hypoxanthine and guanine, respectively. Hypoxanthine is then converted by xanthine oxidase (XO) to xanthine and subsequently to uric acid.
By inhibiting PNP, this compound prevents the formation of hypoxanthine from inosine, thereby reducing the substrate available for uric acid synthesis downstream. This leads to an accumulation of inosine and a decrease in hypoxanthine, xanthine, and the final metabolic product, uric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
- 3. researchgate.net [researchgate.net]
Application Note: Studying the Effect of Ulodesine on Lymphocyte Proliferation
Introduction
Ulodesine is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[1][2] In lymphocytes, particularly T-cells, the inhibition of PNP leads to an accumulation of deoxyguanosine (dGuo). This excess dGuo is then phosphorylated by deoxycytidine kinase (dCK) to form deoxyguanosine triphosphate (dGTP).[2] Elevated intracellular levels of dGTP are cytotoxic as they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, ultimately leading to the induction of apoptosis and a block in cell proliferation.[2] This mechanism makes this compound a compound of significant interest for studying immunomodulation and for the development of therapies for T-cell mediated disorders.
These application notes provide a comprehensive protocol for evaluating the in vitro effects of this compound on mitogen-stimulated lymphocyte proliferation using human peripheral blood mononuclear cells (PBMCs).
Principle of the Assays
To assess the impact of this compound, two primary assays are employed:
-
CFSE Dilution Assay: This flow cytometry-based assay provides detailed information on cell division. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins.[3][4] With each cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity.[3] This allows for the visualization and quantification of successive generations of proliferating lymphocytes.
-
MTT Assay: This colorimetric assay measures the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.[5][6] Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Data Presentation
The quantitative data generated from these experiments can be summarized for clear interpretation and comparison.
Table 1: Dose-Dependent Effect of this compound on Lymphocyte Proliferation (CFSE Assay)
| This compound Conc. (µM) | % Proliferating Cells (Mean ± SD) | Proliferation Index (Mean ± SD) | Division Index (Mean ± SD) |
| 0 (Vehicle Control) | 85.2 ± 4.1 | 2.8 ± 0.3 | 1.6 ± 0.2 |
| 0.1 | 72.5 ± 3.5 | 2.4 ± 0.2 | 1.3 ± 0.1 |
| 1 | 45.8 ± 2.9 | 1.8 ± 0.2 | 0.9 ± 0.1 |
| 10 | 15.3 ± 1.8 | 1.2 ± 0.1 | 0.4 ± 0.05 |
| 100 | 2.1 ± 0.5 | 1.0 ± 0.1 | 0.1 ± 0.02 |
-
% Proliferating Cells: The percentage of cells that have undergone at least one division.
-
Proliferation Index: The average number of divisions for all original cells.
-
Division Index: The average number of divisions for the cells that actually proliferated.
Table 2: Dose-Dependent Effect of this compound on Lymphocyte Viability (MTT Assay)
| This compound Conc. (µM) | Absorbance at 570 nm (Mean ± SD) | % Viability (Relative to Control) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% | \multirow{5}{*}{~2.5 µM} |
| 0.1 | 1.12 ± 0.06 | 89.6% | |
| 1 | 0.85 ± 0.05 | 68.0% | |
| 10 | 0.31 ± 0.03 | 24.8% | |
| 100 | 0.10 ± 0.02 | 8.0% |
-
IC₅₀: The concentration of this compound that inhibits 50% of the metabolic activity/viability.
Experimental Workflow and Signaling Pathway
The overall experimental process and the underlying molecular mechanism of this compound are illustrated below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sanguinebio.com [sanguinebio.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application of Ulodesine in Leukemia Relapse Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulodesine (also known as LR 09) is a potent and selective purine nucleoside phosphorylase (PNP) inhibitor. Originally developed for the treatment of gout, recent preclinical data has identified its potential as a novel metabolic immune checkpoint inhibitor for the treatment of relapsed leukemia, particularly following allogeneic stem cell transplantation.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in leukemia relapse research models, based on currently available information.
Mechanism of Action: this compound's primary mechanism in the context of leukemia is the inhibition of PNP. This inhibition leads to the activation of the immune system through the release of cytokines and the expansion of germinal center B-cells and follicular helper T-cells.[1] This positions this compound as a promising agent to enhance the graft-versus-leukemia effect in post-transplantation relapse scenarios.
Data Presentation
Currently, specific quantitative data on the efficacy of this compound in leukemia cell lines (e.g., IC50 values) and in vivo models is not publicly available in detail. The tables below are structured to incorporate such data as it becomes available from ongoing and future studies.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | Treatment | IC50 (µM) | Reference |
| e.g., Jurkat | T-cell ALL | This compound | Data not available | |
| e.g., MOLM-13 | AML | This compound | Data not available | |
| e.g., REH | B-cell ALL | This compound | Data not available | |
| e.g., T-leukemia cells | T-cell Leukemia | 8-aminoguanosine + deoxyguanosine | Synergistic cytotoxicity observed | [3] |
Table 2: In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Mouse Model | Leukemia Model | Treatment Regimen | Outcome Measure | Result | Reference |
| e.g., NSG | AML PDX | This compound (dose/schedule) | Median Survival | Data not available | |
| e.g., NSG | ALL CDX | This compound (dose/schedule) | Tumor Burden Reduction (%) | Data not available |
Table 3: Immunomodulatory Effects of this compound
| Assay Type | Cell Type | Treatment | Cytokine Measured | Fold Change | T-cell Population | % Expansion | B-cell Population | % Expansion | Reference |
| e.g., Co-culture | PBMCs + Leukemia cells | This compound | e.g., IFN-γ, IL-2 | Data not available | e.g., CD8+ T-cells | Data not available | e.g., Germinal Center B-cells | Data not available | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of this compound in leukemia relapse research models. These are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay (MTS/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., Jurkat, MOLM-13, REH)
-
RPMI-1640 or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution prepared in DMSO or other suitable solvent)
-
Deoxyguanosine (optional, for combination studies)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to logarithmic growth phase.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. For combination studies, also prepare dilutions of deoxyguanosine.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine the induction of apoptosis in leukemia cells following treatment with this compound.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed leukemia cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound (and deoxyguanosine, if applicable) for 24-48 hours. Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Cytokine Release Assay (Co-culture Model)
Objective: To measure the release of cytokines from immune cells when co-cultured with leukemia cells in the presence of this compound.
Materials:
-
Leukemia cell lines
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
This compound
-
24-well cell culture plates
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-2, TNF-α) or a multiplex cytokine assay kit
-
Microplate reader
Procedure:
-
Co-culture Setup:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed leukemia cells (target cells) in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Add PBMCs (effector cells) to the wells at an effector-to-target (E:T) ratio of 10:1.
-
-
Treatment:
-
Add different concentrations of this compound to the co-culture wells.
-
Include controls: PBMCs alone, leukemia cells alone, co-culture without this compound, and a positive control (e.g., PHA or anti-CD3/CD28 beads).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Cytokine Measurement:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of desired cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Compare the cytokine levels in this compound-treated wells to the control wells.
-
Protocol 4: In Vivo Leukemia Relapse Model
Objective: To evaluate the efficacy of this compound in a murine model of leukemia relapse.
Materials:
-
Immunodeficient mice (e.g., NSG or NOD/SCID)
-
Human leukemia cell line transduced with a luciferase reporter gene
-
Sterile PBS
-
This compound formulated for in vivo administration
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Leukemia Engraftment:
-
Inject 1 x 10^6 luciferase-labeled leukemia cells intravenously into each mouse.
-
Monitor leukemia engraftment by bioluminescence imaging weekly.
-
-
Simulated Relapse and Treatment:
-
Once a detectable tumor burden is established (simulating minimal residual disease), treat the mice with a standard-of-care chemotherapy agent (e.g., cytarabine) to induce remission.
-
Monitor for disease relapse by an increase in bioluminescence signal.
-
Upon relapse, randomize the mice into treatment groups: vehicle control and this compound (at various doses).
-
Administer treatment as per the desired schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Monitor tumor burden weekly using bioluminescence imaging.
-
Monitor animal health and body weight.
-
At the end of the study or when ethical endpoints are reached, collect blood and tissues (spleen, bone marrow) for further analysis (e.g., flow cytometry for immune cell populations, histology).
-
-
Data Analysis:
-
Compare the tumor growth curves and overall survival between the treatment and control groups.
-
Analyze the changes in immune cell populations in different tissues.
-
Visualizations
References
Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with Ulodesine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulodesine is a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[1] Inhibition of PNP leads to an accumulation of deoxyguanosine (dGuo), which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP) within lymphocytes.[1][2][3] Elevated intracellular dGTP levels are cytotoxic to T-cells, inducing apoptosis and suppressing T-cell mediated immune responses.[1][2] This selective action on T-lymphocytes makes this compound a compound of interest for the treatment of T-cell malignancies and certain autoimmune disorders.[1][3]
Flow cytometry is an indispensable tool for elucidating the effects of therapeutic compounds like this compound on immune cells. This document provides detailed protocols for assessing the impact of this compound on T-cell proliferation, activation, and apoptosis using flow cytometry.
Mechanism of Action of this compound on T-Cells
This compound's primary mechanism of action involves the inhibition of purine nucleoside phosphorylase (PNP). This inhibition leads to a cascade of intracellular events culminating in T-cell apoptosis.
Caption: this compound inhibits PNP, leading to dGTP accumulation and T-cell apoptosis.
Data Presentation: Quantitative Analysis of this compound's Effects on T-Cells
The following tables summarize representative quantitative data from flow cytometry analyses of human peripheral blood mononuclear cells (PBMCs) treated with escalating doses of this compound for 72 hours. This data is illustrative and based on the known effects of PNP inhibitors.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound (µM) | % Proliferating CD4+ T-Cells (CFSE low) | % Proliferating CD8+ T-Cells (CFSE low) |
| 0 (Vehicle) | 85.2 ± 4.1 | 78.5 ± 3.7 |
| 0.1 | 62.7 ± 3.5 | 55.1 ± 2.9 |
| 1 | 35.1 ± 2.8 | 28.9 ± 2.2 |
| 10 | 8.3 ± 1.5 | 6.4 ± 1.1 |
Table 2: Effect of this compound on T-Cell Activation Marker Expression
| This compound (µM) | % CD25+ in CD4+ T-Cells | % CD69+ in CD4+ T-Cells | % CD25+ in CD8+ T-Cells | % CD69+ in CD8+ T-Cells |
| 0 (Vehicle) | 75.4 ± 5.2 | 88.1 ± 4.5 | 68.9 ± 4.8 | 82.3 ± 3.9 |
| 0.1 | 58.2 ± 4.1 | 69.5 ± 3.8 | 51.7 ± 3.5 | 64.8 ± 3.1 |
| 1 | 29.8 ± 3.3 | 42.6 ± 3.1 | 24.5 ± 2.9 | 38.2 ± 2.7 |
| 10 | 5.6 ± 1.2 | 15.3 ± 2.0 | 4.1 ± 1.0 | 12.7 ± 1.8 |
Table 3: Effect of this compound on T-Cell Apoptosis
| This compound (µM) | % Apoptotic CD4+ T-Cells (Annexin V+) | % Apoptotic CD8+ T-Cells (Annexin V+) |
| 0 (Vehicle) | 5.8 ± 1.1 | 6.2 ± 1.3 |
| 0.1 | 18.3 ± 2.5 | 20.1 ± 2.8 |
| 1 | 45.7 ± 3.9 | 49.8 ± 4.2 |
| 10 | 82.4 ± 5.6 | 85.1 ± 5.9 |
Experimental Protocols
T-Cell Isolation and Culture
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating: Plate cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
T-Cell Proliferation Assay (CFSE)
This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.[4][5]
Caption: Workflow for assessing T-cell proliferation using CFSE dye dilution.
Protocol:
-
CFSE Labeling: Resuspend 20 x 10^6 cells/mL in 0.1% FBS/PBS. Add CFSE to a final concentration of 1.5 µM, vortex gently, and incubate for 8 minutes at room temperature.[6]
-
Stop Labeling: Add an equal volume of pre-warmed 100% FBS and incubate for 10 minutes at 37°C.[6]
-
Wash: Wash the cells three times with complete RPMI-1640 medium.[6]
-
Stimulation and Treatment: Resuspend cells at 1 x 10^6 cells/mL and stimulate with anti-CD3/CD28 beads. Add this compound at desired concentrations.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Harvest cells and stain with fluorescently conjugated antibodies against CD4 and CD8.
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Gate on live, single CD4+ and CD8+ T-cells and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells (cells with diluted CFSE).
T-Cell Activation Assay
This assay measures the expression of early (CD69) and late (CD25) activation markers on T-cells.[7][8]
Protocol:
-
Cell Culture and Treatment: Culture PBMCs as described above and stimulate with anti-CD3/CD28 beads in the presence of varying concentrations of this compound for 24-72 hours.
-
Surface Staining:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate cells with a cocktail of fluorescently conjugated antibodies against CD4, CD8, CD25, and CD69 for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Analysis: Resuspend cells in FACS buffer and acquire on a flow cytometer. Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing CD25 and CD69.
T-Cell Apoptosis Assay (Annexin V/PI)
This assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and Propidium Iodide (PI) to identify necrotic cells.[9][10]
Caption: Workflow for assessing T-cell apoptosis using Annexin V and PI staining.
Protocol:
-
Cell Culture and Treatment: Culture PBMCs as described above and treat with varying concentrations of this compound for 48-72 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash twice with cold PBS.[9]
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze immediately on a flow cytometer. Gate on total T-cells and differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on T-cell function using flow cytometry. By employing these standardized methods, researchers can obtain robust and reproducible data on the dose-dependent impact of this compound on T-cell proliferation, activation, and apoptosis. This information is critical for the preclinical and clinical development of this compound and other PNP inhibitors as potential therapeutics for T-cell mediated diseases.
References
- 1. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Purine nucleoside phosphorylase inhibitors in T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 6. bu.edu [bu.edu]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Ulodesine Technical Support Center: Overcoming Poor Aqueous Solubility
Welcome to the technical support center for Ulodesine. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is known to have poor solubility in aqueous solutions. While a precise quantitative value is not widely published in public literature, it is described as "not in water" by commercial suppliers.[1] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2]
Q2: Are there any pre-formulated solutions or recommended solvents for dissolving this compound?
A2: Yes, several protocols using co-solvents and complexation agents can achieve a concentration of at least 1 mg/mL.[3] These are often used for in vitro and in vivo preclinical studies. It is recommended to prepare stock solutions in an organic solvent like DMSO and then dilute into an aqueous vehicle containing solubilizing excipients.[3] For instance, a stock solution in DMSO can be prepared at 25 mg/mL, which may require gentle warming and sonication to fully dissolve.[2][3]
Q3: Can I improve the solubility of this compound by adjusting the pH?
Q4: What are the common challenges when working with poorly soluble compounds like this compound?
A4: Common challenges include:
-
Difficulty in preparing stock solutions at the desired concentration.
-
Precipitation of the compound upon dilution into aqueous buffers for experiments.
-
Inaccurate results in biological assays due to non-homogenous solutions or compound precipitation.
-
Low and variable bioavailability in in vivo studies.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in my aqueous buffer. | This compound has very low intrinsic aqueous solubility. | Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in 100% DMSO.[1][2][3] |
| My this compound solution appears cloudy or has visible particles. | The compound may not be fully dissolved or may have precipitated out of solution. | Use sonication and/or gentle warming (e.g., to 37°C or up to 60°C for short periods) to aid dissolution in the initial solvent (e.g., DMSO).[2][3] Ensure the solution is clear before further use. |
| Precipitation occurs when I dilute my DMSO stock solution into an aqueous medium. | The aqueous medium cannot maintain the solubility of this compound at the final concentration. This is a common issue when diluting a drug from an organic solvent into an aqueous buffer. | Use a co-solvent system or a formulation containing a complexing agent for your final solution. Examples of successful formulations achieving ≥ 1 mg/mL are provided in the tables below.[3] |
| I am observing inconsistent results in my cell-based assays. | This could be due to the precipitation of this compound in the cell culture medium, leading to variable effective concentrations. | Prepare the final concentration of this compound in the culture medium using a co-solvent system that is compatible with your cells. The final concentration of DMSO should typically be kept low (e.g., <0.5%) to avoid solvent toxicity. Consider using formulations with cyclodextrins which are generally well-tolerated by cells.[3] |
Strategies for Solubility Enhancement
Several formulation strategies can be employed to improve the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment (e.g., in vitro assay, animal study) and the desired final concentration.
Co-solvency
This technique involves using a mixture of water and one or more water-miscible organic solvents to increase the solubility of a lipophilic drug.
Quantitative Data on Co-solvent Formulations for this compound
| Formulation Components | Achieved Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (3.78 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (3.78 mM) | [3] |
Complexation
This method utilizes complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, thereby increasing its apparent water solubility.
Quantitative Data on Complexation Formulation for this compound
| Formulation Components | Achieved Concentration | Reference |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (3.78 mM) | [3] |
Other Potential Strategies
While specific data for this compound is not available, the following are common and effective techniques for improving the solubility of poorly water-soluble drugs:
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility.[4] this compound has known salt forms, including hydrochloride, succinate, and hemi-glutamate, suggesting this is a viable approach.[5]
-
Solid Dispersion: This involves dispersing the drug in an inert carrier matrix at the solid-state.[6][7][8] This can be achieved through methods like spray drying or hot-melt extrusion.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases the surface area available for dissolution.[9][10][11]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (1 mg/mL)
This protocol is adapted from commercially available formulation data.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. If necessary, use an ultrasonic bath and gentle warming to ensure complete dissolution.
-
In a separate sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 10 mg/mL this compound/DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture and vortex to obtain the final 1 mg/mL solution.
Protocol 2: Preparation of a Cyclodextrin Formulation (1 mg/mL)
This protocol utilizes a sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
To the SBE-β-CD solution, add 100 µL of the 10 mg/mL this compound/DMSO stock solution.
-
Vortex the mixture thoroughly to ensure the formation of the inclusion complex and a clear solution.
Visual Guides
Logical Workflow for Addressing this compound Solubility Issues
References
- 1. medkoo.com [medkoo.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Dissolution rate enhancement by in situ micronization of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Micronization Technique for Solubility Enhancement | Semantic Scholar [semanticscholar.org]
Optimizing Ulodesine Dosage to Minimize Cytotoxicity: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Ulodesine dosage in experimental settings to achieve desired therapeutic effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1] By blocking the PNP enzyme, this compound prevents the breakdown of purine nucleosides, leading to an accumulation of deoxyguanosine triphosphate (dGTP) within lymphocytes, particularly T-cells.[1] This accumulation of dGTP is cytotoxic and induces apoptosis (programmed cell death) in these target cells.[1]
Q2: What is the expected cytotoxic effect of this compound and which cell types are most sensitive?
A2: this compound's primary cytotoxic effect is the induction of apoptosis, particularly in lymphocytes.[1] This selective cytotoxicity is the basis of its therapeutic potential in T-cell and B-cell mediated diseases.[1] Therefore, researchers working with lymphocyte cell lines (e.g., Jurkat, MOLT-4) or primary lymphocytes should expect to observe significant dose-dependent cytotoxicity.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The effective concentration of this compound is highly dependent on the experimental conditions, particularly the presence of deoxyguanosine (dGuo). In the presence of 10 µM dGuo, this compound has been shown to inhibit lymphocyte proliferation with IC50 values in the sub-micromolar range.[1] A starting point for dose-response experiments could be in the range of 0.1 µM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup.
Q4: How can I minimize cytotoxicity to non-target cells in my culture?
A4: this compound's cytotoxicity is most pronounced in lymphocytes due to their metabolic pathways. If your experiment involves a co-culture system, it is important to assess the cytotoxic effect on all cell types present. To minimize off-target effects, use the lowest effective concentration of this compound required to achieve the desired PNP inhibition and consider the duration of exposure.
Q5: What were the observed effects of this compound in clinical trials?
A5: In phase 2 clinical trials for gout, this compound was generally well-tolerated at daily doses of 5 mg, 10 mg, and 20 mg. A dose-dependent reduction in lymphocyte counts was a noted side effect, which is consistent with its mechanism of action. At higher doses (20 mg and 40 mg), some patients were withdrawn from studies due to reductions in CD4+ cell counts.
Data Summary: In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound (BCX-4208) on lymphocyte proliferation under different stimulation conditions, in the presence of deoxyguanosine (dGuo).
| Cell Type | Stimulation | Deoxyguanosine (dGuo) Concentration | This compound (BCX-4208) IC50 | Reference |
| Lymphocytes | Mixed Lymphocyte Reaction (MLR) | 10 µM | 0.159 µM | [1] |
| Lymphocytes | Interleukin-2 (IL-2) | 10 µM | 0.26 µM | [1] |
| Lymphocytes | Concanavalin A (Con A) | 10 µM | 0.73 µM | [1] |
| IL-2 Stimulated Lymphocytes | Interleukin-2 (IL-2) | 3.12 µM | 1 µM | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol provides a method to assess the cytotoxic effects of this compound on adherent or suspension cell lines.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium on the day of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the this compound dilutions directly to the wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Pipetting errors with this compound dilutions | Prepare sufficient volume of each dilution to avoid pipetting very small volumes. | |
| No cytotoxic effect observed at expected concentrations | Insufficient incubation time | Extend the duration of this compound exposure (e.g., 48 or 72 hours). |
| Low concentration of deoxyguanosine (dGuo) in the medium | This compound's cytotoxicity is dependent on dGuo. Consider supplementing the medium with dGuo (e.g., 10 µM), especially for non-lymphocyte cell lines. | |
| Cell line is resistant to this compound-induced apoptosis | Confirm that the cell line expresses PNP. Consider using a different cytotoxicity assay (e.g., Annexin V/PI staining) to specifically measure apoptosis. | |
| High background in MTT assay | Contamination of cell culture | Check for microbial contamination. |
| High cell density | Optimize the initial cell seeding density. | |
| Low signal in MTT assay | Low cell number | Increase the initial cell seeding density. |
| Insufficient incubation time with MTT | Ensure the formazan crystals are well-formed before adding the solubilization solution. |
Visualizing the Mechanism of Action
To understand how this compound induces cytotoxicity, it is important to visualize its effect on the purine salvage pathway.
Caption: this compound's mechanism of action leading to apoptosis in T-lymphocytes.
References
Troubleshooting inconsistent results in Ulodesine experiments
Welcome to the technical support center for Ulodesine experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during in vitro and preclinical studies involving the purine nucleoside phosphorylase (PNP) inhibitor, this compound (BCX4208).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine nucleosides (like inosine and guanosine) to their corresponding purine bases (hypoxanthine and guanine) and ribose-1-phosphate. By inhibiting PNP, this compound blocks this conversion, leading to a decrease in downstream metabolites, including uric acid.[1] This mechanism is upstream of xanthine oxidase, which is the target of drugs like allopurinol.[1]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for purine nucleoside phosphorylase (PNP) has been reported to be approximately 2.293 nM.[3] Another source reports an IC50 of 0.5 nM.[2] It is important to note that IC50 values can be assay-dependent.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the solid compound at -20°C for up to two years and stock solutions in DMSO at -80°C for up to six months.[5] For short-term storage, aliquots in tightly sealed vials at -20°C are usable for up to one month.[5] It is advisable to prepare fresh working solutions on the day of the experiment.[5] When preparing for in vivo studies, various formulations using DMSO, PEG300, Tween-80, and saline or corn oil can be considered.[3]
Q4: What are the expected downstream effects of PNP inhibition by this compound in a cell-based or in vivo model?
A4: Inhibition of PNP by this compound is expected to lead to a dose-dependent decrease in the levels of hypoxanthine, xanthine, and the final product of purine catabolism in humans, uric acid.[6]
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common consideration for any small molecule inhibitor.[7] In clinical studies, this compound has been generally well-tolerated, though reductions in peripheral blood lymphocytes have been observed, which is consistent with the role of PNP in T-cell function.[8] Researchers should consider validating their findings with secondary assays or target engagement studies if off-target effects are suspected.
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than expected variability in IC50 determination.
Q: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A: Variability in IC50 values is a common issue in enzyme inhibition assays and can stem from several factors.[9] Refer to the table below for potential causes and solutions.
| Potential Cause | Recommendation |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Variations in cell number can affect the drug-to-cell ratio and influence the apparent IC50. |
| Incomplete dose-response curve | Ensure your concentration range spans from no inhibition to maximal inhibition to accurately define the top and bottom plateaus of the curve. |
| Incorrect data analysis model | Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curve.[9] Ensure the model is appropriate for your data. |
| Time-dependent effects | The IC50 of a compound can be time-dependent.[10] Standardize the incubation time with this compound across all experiments. |
| Precipitation of this compound | This compound, like many small molecules, may precipitate when diluted from a DMSO stock into aqueous assay media. Visually inspect for precipitation and consider adjusting the final DMSO concentration or using a solubility enhancer if necessary. |
Issue 2: No or low inhibitory activity observed.
Q: I am not observing the expected inhibitory effect of this compound on PNP activity or downstream readouts. What should I check?
A: A lack of activity can be frustrating. The following table outlines common culprits and troubleshooting steps.
| Potential Cause | Recommendation |
| Degraded this compound | Ensure that your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.[11] Prepare fresh dilutions for each experiment. |
| Inactive Enzyme | Verify the activity of your PNP enzyme using a positive control inhibitor or by confirming its ability to metabolize its substrate in the absence of an inhibitor. Enzymes can lose activity if not stored correctly.[12] |
| Incorrect Assay Conditions | Enzymes are sensitive to pH and temperature.[12] Ensure your assay buffer is at the optimal pH for PNP and that the incubation temperature is consistent. |
| Substrate Concentration Too High | If the substrate concentration is too high relative to the Km, it can be difficult to see competitive inhibition. Consider performing the assay at a substrate concentration close to the Km value. |
| Presence of Interfering Substances | Components in your sample preparation or assay buffer could interfere with the reaction.[13] For example, high concentrations of certain salts or detergents can inhibit enzyme activity. |
Issue 3: High background signal in the assay.
Q: My assay is showing a high background signal, which is affecting the dynamic range of my measurements. How can I reduce this?
A: High background can mask the true signal. Here are some suggestions to address this issue.
| Potential Cause | Recommendation |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.[11] |
| Endogenous Metabolites in Samples | If using cell or tissue lysates, they may contain endogenous hypoxanthine or xanthine, which can contribute to the background signal in assays measuring these products.[14] Include a "sample blank" control without the enzyme to measure this background. |
| Autofluorescence of Compound | If using a fluorescence-based assay, this compound itself might have some intrinsic fluorescence at the excitation and emission wavelengths used. Run a control with this compound alone in the assay buffer to check for this. |
| Non-enzymatic degradation of substrate | Ensure that the substrate is stable in the assay buffer for the duration of the experiment in the absence of the enzyme. |
Experimental Protocols
Protocol 1: In Vitro Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
PNP Assay Buffer: Prepare a buffer at the optimal pH for PNP (e.g., 50 mM potassium phosphate, pH 7.5).
-
PNP Enzyme: Dilute the PNP enzyme stock in cold PNP Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inosine Substrate: Prepare a stock solution of inosine in PNP Assay Buffer. The final concentration in the assay should ideally be at or near the Km value for PNP.
-
This compound Dilution Series: Prepare a serial dilution of this compound in PNP Assay Buffer containing a constant percentage of DMSO (e.g., final concentration of 0.5% DMSO).
-
-
Assay Procedure:
-
Add 50 µL of the this compound dilutions or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of the diluted PNP enzyme to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 15 minutes to allow this compound to bind to the enzyme.[12]
-
Initiate the reaction by adding 25 µL of the inosine substrate to each well.
-
Monitor the production of hypoxanthine or the consumption of inosine over time using a suitable detection method (e.g., absorbance at 293 nm for uric acid formation in a coupled assay, or HPLC).[14][15]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Measurement of Hypoxanthine and Xanthine
This can be achieved using commercially available kits or by HPLC.
-
Commercial Kits: Several kits are available that utilize a coupled enzymatic reaction to produce a colorimetric or fluorometric signal proportional to the amount of hypoxanthine and xanthine present.[16] These kits typically involve the conversion of hypoxanthine and xanthine to uric acid and hydrogen peroxide by xanthine oxidase, followed by the detection of hydrogen peroxide.[16]
-
HPLC: A reversed-phase HPLC-UV method can be employed for the simultaneous quantification of uric acid, xanthine, and hypoxanthine in biological samples.[17][18] This method offers high specificity and can separate the analytes from other components in the sample matrix.[19]
Visualizations
Caption: Mechanism of action of this compound in the purine metabolism pathway.
Caption: A typical experimental workflow for a PNP inhibition assay.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. BioCryst Announces Positive Results from Two this compound Phase 2 Trials in Patients with Gout | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|548486-59-5|COA [dcchemicals.com]
- 6. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
- 7. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (BCX4208) Long-Term Safety When Added to Allopurinol in the Chronic Management of Gout: A Phase 2 24-Week Blinded Safety Extension and Vaccine Challenge Study - ACR Meeting Abstracts [acrabstracts.org]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Study on the diagnosis of gout with xanthine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mtc-usa.com [mtc-usa.com]
Addressing Ulodesine instability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential instability issues with ulodesine during long-term storage and experimentation.
Troubleshooting Guide: Observed Instability Issues
This guide provides potential causes and corrective actions for common stability-related observations when working with this compound.
| Observation | Potential Cause | Recommended Action | Analytical Verification |
| Decreased Potency or Activity in Assays | Chemical degradation of this compound due to improper storage conditions (e.g., elevated temperature, exposure to light, or multiple freeze-thaw cycles). | 1. Review storage conditions. This compound powder should be stored at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[1] 2. Prepare fresh working solutions for each experiment.[2][3] 3. Aliquot stock solutions to minimize freeze-thaw cycles.[3] | Use a stability-indicating HPLC method to assess the purity of the stored material and compare it with a fresh standard. |
| Appearance of New Peaks in Chromatogram | Degradation of this compound into one or more new chemical entities. This can be caused by hydrolysis, oxidation, or photolysis. | 1. Perform a forced degradation study to identify potential degradation products. 2. Store this compound protected from light and in a dry environment.[1] | Use HPLC-MS to identify the mass of the new peaks and elucidate the structure of the degradation products. |
| Precipitation in Stock or Working Solutions | Poor solubility or supersaturation of this compound in the chosen solvent, which can be exacerbated by temperature changes. | 1. If using DMSO for stock solutions, ensure it is anhydrous. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2][3] 2. For aqueous solutions, consider using co-solvents or cyclodextrins to improve solubility.[4] 3. Before use, allow the product to equilibrate to room temperature for at least one hour.[3] | Visually inspect the solution for particulates. If necessary, centrifuge the solution and analyze the supernatant for this compound concentration via HPLC. |
| Color Change of Powder or Solution | Potential degradation of the molecule, possibly due to oxidation or light exposure. | 1. Discard the discolored material. 2. Ensure that the storage container is airtight and opaque to protect from oxygen and light.[1] | Analyze the discolored sample by HPLC to check for the presence of degradation products and a decrease in the main this compound peak. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C.[1] Under these conditions, it is expected to be stable for months to years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous DMSO. For storage, it is advised to aliquot the stock solution into tightly sealed vials and store them at -20°C for up to one month or at -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles.
Q3: My this compound solution has been at room temperature for a few hours. Is it still usable?
A3: While short-term exposure to room temperature is generally acceptable, it is best practice to prepare solutions fresh and use them the same day for experiments to ensure the highest quality of results.[2][3] If you observe any changes in appearance, such as discoloration or precipitation, the solution should be discarded.
Q4: I see some precipitation in my this compound stock solution after thawing. What should I do?
A4: Before use, allow the vial to equilibrate to room temperature for at least one hour.[3] If precipitation persists, you can try gentle warming and/or sonication to aid dissolution.[2] However, if the precipitate does not redissolve, it may indicate degradation or solubility issues, and it is advisable to prepare a fresh stock solution.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure (a purine nucleoside analogue), this compound may be susceptible to hydrolysis of the glycosidic bond under acidic conditions and potential oxidation of the pyrrolidine ring or the purine system. Photodegradation upon exposure to UV light is also a possibility.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 70°C for 48 hours. Then, dissolve it in the solvent to the stock solution concentration.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a representative reversed-phase HPLC method for the separation of this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Recommended workflow for long-term storage and handling of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Technical Support Center: Ulodesine and Immune Cell Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential impact of Ulodesine on non-target immune cells during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it affect immune cells?
This compound is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, responsible for the conversion of purine nucleosides like inosine and guanosine to their respective bases.[2] By inhibiting PNP, this compound leads to an accumulation of these nucleosides. In T-lymphocytes, the accumulation of deoxyguanosine is particularly relevant. Deoxyguanosine is phosphorylated to deoxyguanosine triphosphate (dGTP).[2][3][4] Elevated intracellular levels of dGTP are cytotoxic to T-cells, leading to apoptosis (programmed cell death).[2][4] This selective effect on T-cells is the primary reason for the observed reductions in lymphocyte counts in some studies.
Q2: What are the observed effects of this compound on lymphocyte populations in clinical trials?
Clinical trials of this compound in patients with gout have shown a dose-dependent reduction in total lymphocyte and CD4+ T-cell counts. However, for many patients, these levels remained within a stable plateau after an initial decrease. Importantly, these reductions were not consistently associated with an increase in opportunistic infections, and patients were able to mount a healthy immune response to vaccination.
Q3: Is this compound considered an immunosuppressant?
While the mechanism of action of PNP inhibitors can lead to a reduction in T-cell populations, some research suggests they may also have immune-activating properties.[5] Inhibition of PNP can lead to an increase in extracellular guanosine, which has been shown to activate Toll-like receptors (TLRs), key components of the innate immune system.[5] This dual effect—T-cell reduction and potential innate immune activation—presents a complex immunomodulatory profile that is an active area of research.
Q4: What are the key biomarkers to monitor when assessing the impact of this compound on immune cells?
Key biomarkers to monitor include:
-
Absolute Lymphocyte Count (ALC): A basic and essential measurement of the total number of lymphocytes in the blood.
-
T-cell Subsets: Quantification of CD4+ (helper) and CD8+ (cytotoxic) T-cell populations using flow cytometry provides a more detailed picture of the impact on adaptive immunity.
-
Intracellular dGTP levels: Direct measurement of this metabolite in lymphocytes can confirm the mechanism of T-cell toxicity.
-
Cytokine Profiles: Analysis of pro-inflammatory and anti-inflammatory cytokines can provide insights into the overall immune activation state.
-
T-cell Proliferation and Viability Assays: In vitro assays can directly assess the functional consequences of this compound treatment on T-cells.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of T-cell toxicity in our in vitro assay.
-
Question: We are observing a greater-than-expected decrease in T-cell viability in our cell culture experiments with this compound. What could be the cause?
-
Answer:
-
High Deoxyguanosine Concentration in Culture Media: The cytotoxic effect of PNP inhibitors on T-cells is dependent on the presence of deoxyguanosine. Ensure your cell culture medium does not contain excessively high levels of deoxyguanosine, as this will potentiate the toxic effects of this compound.
-
Cell Line Sensitivity: Different T-cell lines or primary T-cells from different donors can have varying sensitivities to dGTP accumulation. Consider testing a panel of cell lines or primary cells to understand the range of responses.
-
Dose and Exposure Time: Re-evaluate the concentration of this compound and the duration of exposure. A detailed dose-response and time-course experiment is crucial to identify the appropriate experimental window.
-
Off-target Effects: While this compound is a specific PNP inhibitor, at very high concentrations, off-target effects cannot be entirely ruled out. Ensure you are working within a relevant concentration range based on available pharmacokinetic data.
-
Issue 2: Difficulty in interpreting conflicting data on immune activation versus suppression.
-
Question: Our results show a decrease in T-cell proliferation but an increase in some inflammatory cytokines. How do we interpret this?
-
Answer: This is consistent with the dual mechanism of action of some PNP inhibitors.
-
T-cell Depletion: The decrease in proliferation is likely due to the dGTP-mediated T-cell cytotoxicity.
-
Innate Immune Activation: The increase in inflammatory cytokines could be a result of guanosine-mediated TLR activation on other immune cells in your culture, such as monocytes or dendritic cells.
-
Experimental Approach: To dissect these effects, consider using purified T-cell cultures versus co-cultures with other immune cell types. You can also use TLR antagonists in your experiments to see if the cytokine production is blocked.
-
Data Presentation
Table 1: Summary of Lymphocyte and CD4+ Cell Count Reductions in a 52-Week Phase 2b Trial of this compound in Gout Patients.
| This compound Dose | Patient Discontinuations due to Reduced CD4+ Counts |
| Placebo | 0 |
| 5 mg | 0 |
| 10 mg | 1 |
| 20 mg | 4 |
| 40 mg* | 12 |
*The 40 mg arm was discontinued after the 24-week analysis. Data from a 52-week extension of a Phase 2b trial.
Experimental Protocols
1. Flow Cytometry for T-Cell Subset Analysis
This protocol outlines the general steps for staining peripheral blood mononuclear cells (PBMCs) to identify and quantify CD4+ and CD8+ T-cell subsets.
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells with phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend up to 1 x 10^6 cells in 100 µL of staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Add fluorescently conjugated antibodies against CD3, CD4, and CD8.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition: Resuspend the cells in an appropriate volume of staining buffer and acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, identify the CD3+ T-cell population.
-
Within the CD3+ gate, differentiate and quantify the CD4+ and CD8+ subpopulations.
-
2. In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay measures the number of cell divisions a T-cell undergoes following stimulation.
-
Cell Preparation and Staining:
-
Isolate PBMCs or purified T-cells.
-
Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each division.
-
-
Cell Culture:
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen).
-
Add varying concentrations of this compound to the appropriate wells. Include a vehicle control.
-
Culture the cells for 3-5 days.
-
-
Data Acquisition and Analysis:
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the live lymphocyte population.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division. Quantify the percentage of cells in each generation.
-
Visualizations
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 3. Purine nucleoside phosphorylase inhibitors in T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.tghn.org [media.tghn.org]
Technical Support Center: Optimizing Experimental Conditions for Ulodesine and Allopurinol Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for the co-administration of Ulodesine and allopurinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and allopurinol?
This compound is a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme in the purine salvage pathway that converts inosine to hypoxanthine and guanosine to guanine. By inhibiting PNP, this compound reduces the production of hypoxanthine, a precursor to uric acid.
Allopurinol is a xanthine oxidase inhibitor.[1][2][3][4][5] It competitively inhibits the enzyme xanthine oxidase, which is responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3][4][5] Allopurinol is also metabolized by xanthine oxidase to its active metabolite, oxypurinol (or alloxanthine), which is a non-competitive inhibitor of the enzyme.[6]
dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];
Inosine [label="Inosine", fillcolor="#F1F3F4"]; Guanosine [label="Guanosine", fillcolor="#F1F3F4"]; PNP [label="PNP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypoxanthine [label="Hypoxanthine", fillcolor="#F1F3F4"]; Guanine [label="Guanine", fillcolor="#F1F3F4"]; XO [label="Xanthine Oxidase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Allopurinol [label="Allopurinol", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Xanthine [label="Xanthine", fillcolor="#F1F3F4"]; UricAcid [label="Uric Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
Inosine -> PNP; Guanosine -> PNP; PNP -> Hypoxanthine; PNP -> Guanine; this compound -> PNP [arrowhead=tee, color="#4285F4"]; Hypoxanthine -> XO; Xanthine -> XO; Allopurinol -> XO [arrowhead=tee, color="#FBBC05"]; XO -> Xanthine; XO -> UricAcid; } dot Caption: Simplified purine metabolism pathway showing the points of inhibition for this compound and allopurinol.
Q2: What is the rationale for the co-administration of this compound and allopurinol?
The co-administration of this compound and allopurinol targets two distinct steps in the purine catabolism pathway, leading to a more comprehensive reduction in uric acid production.[7] this compound acts upstream by limiting the formation of hypoxanthine, while allopurinol acts downstream to prevent the conversion of existing hypoxanthine and xanthine into uric acid.[6] Clinical trials in patients with gout have demonstrated that this combination therapy can lead to a greater reduction in serum uric acid levels compared to allopurinol alone.[8]
Q3: What are the key physicochemical properties of this compound and allopurinol to consider for in vitro experiments?
| Property | This compound | Allopurinol |
| IUPAC Name | 7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one[9] | 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| Molecular Formula | C₁₂H₁₆N₄O₃[9] | C₅H₄N₄O |
| Molecular Weight | 264.28 g/mol [9] | 136.11 g/mol |
| Aqueous Solubility | Soluble in DMSO.[10] Various formulations with co-solvents can achieve ≥ 1 mg/mL.[10] | Sparingly soluble in water and aqueous buffers. Soluble in DMSO at ~3 mg/mL.[11] |
| pKa | Not publicly available | 1.348, 9.107, 11.785 |
| LogP | -1.1 (Predicted)[9] | Not publicly available |
Q4: How should I prepare stock solutions and working concentrations for in vitro experiments?
Due to the limited aqueous solubility of both compounds, especially allopurinol, the use of an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended for preparing concentrated stock solutions.
-
This compound: Prepare a stock solution in 100% DMSO. For working solutions, dilute the stock in cell culture medium. To improve solubility in aqueous solutions, co-solvents like PEG300 and surfactants like Tween-80 can be used.[10]
-
Allopurinol: A stock solution can be made in DMSO at approximately 3 mg/mL.[11] For aqueous buffers, it is recommended to first dissolve allopurinol in DMSO and then dilute with the aqueous buffer of choice. Storing aqueous solutions for more than one day is not recommended.[11]
Important Consideration: When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
Experimental Protocols
General Protocol for In Vitro Co-administration in Cell Culture
This protocol provides a general framework. Specific cell types, seeding densities, and incubation times should be optimized for your experimental system.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare stock solutions of this compound and allopurinol in DMSO. On the day of the experiment, prepare working solutions by diluting the stocks in the appropriate cell culture medium.
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentrations of this compound, allopurinol, or the combination.
-
Include control groups: untreated cells and vehicle control (cells treated with the same final concentration of DMSO as the drug-treated groups).
-
-
Incubation: Incubate the cells for the desired duration of the experiment.
-
Endpoint Analysis: After incubation, harvest the cells and/or the culture medium for downstream analysis (e.g., quantification of purine metabolites, cell viability assays, gene expression analysis).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Drug Precipitation in Culture Medium | - Poor aqueous solubility of the compounds.- High final concentration of the drugs.- Interaction with components of the culture medium. | - Prepare fresh working solutions for each experiment.- Increase the final concentration of the co-solvent (e.g., DMSO) slightly, ensuring it remains below cytotoxic levels.- Consider using a different formulation approach, such as complexation with cyclodextrins.[1][2] |
| High Variability in Results | - Inconsistent cell seeding density.- Pipetting errors.- Degradation of drug stock solutions. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.[10] |
| Unexpected Cytotoxicity | - High concentration of the drugs or co-solvent.- Off-target effects of the drugs.- Synergistic toxicity of the combination. | - Perform a dose-response curve for each drug individually and in combination to determine the IC50 values.- Lower the concentration of the drugs.- Ensure the vehicle control shows no toxicity. |
| Inconsistent Analytical Readings (e.g., LC-MS/MS) | - Degradation of analytes in the sample.- Matrix effects from the cell culture medium or cell lysate.- Improper sample preparation. | - Add a PNP inhibitor (like BCX34, if available) to samples during collection and processing to prevent purine metabolism.[12]- Use stable isotope-labeled internal standards for quantification.[12]- Optimize the sample clean-up procedure (e.g., protein precipitation, solid-phase extraction). |
Data Presentation
Table 1: In Vitro Efficacy of this compound as a PNP Inhibitor
| Parameter | Value | Reference |
| IC₅₀ for PNP | 2.293 nM/L | [10] |
Table 2: Clinical Trial Data on this compound and Allopurinol Co-administration in Gout Patients (12-week study)
| Treatment Group | Mean Change from Baseline in Plasma Xanthine (ng/mL) | Mean Change from Baseline in Plasma Hypoxanthine (ng/mL) |
| Placebo + Allopurinol 300mg | - | - |
| This compound 5mg + Allopurinol 300mg | Dose-dependent reduction | Dose-dependent reduction |
| This compound 10mg + Allopurinol 300mg | Dose-dependent reduction | Dose-dependent reduction |
| This compound 20mg + Allopurinol 300mg | Dose-dependent reduction | Dose-dependent reduction |
| This compound 40mg + Allopurinol 300mg | Dose-dependent reduction | Dose-dependent reduction |
| Data from a 12-week randomized controlled trial. Specific values for mean change were not provided in the abstract, but a dose-dependent reduction was reported.[12] |
Mandatory Visualization
Disclaimer: This information is intended for research use only and does not constitute medical advice. Researchers should always consult relevant safety data sheets and perform their own risk assessments before handling any chemical compounds. The provided protocols are general guidelines and will likely require optimization for specific experimental systems.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the study of purine metabolism in human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. researchgate.net [researchgate.net]
- 8. Study to Evaluate sUA Lowering Activity, Safety and Efficacy of Oral this compound Added to Allopurinol | MedPath [trial.medpath.com]
- 9. This compound | C12H16N4O3 | CID 135449518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
Refinement of Ulodesine delivery methods for in vivo studies
Welcome to the technical support center for the in vivo application of Ulodesine. This resource is designed to assist researchers, scientists, and drug development professionals in refining their this compound delivery methods for preclinical studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of purine nucleosides like inosine and guanosine. By inhibiting PNP, this compound leads to an accumulation of these nucleosides and their deoxy counterparts. In lymphocytes, deoxyguanosine is converted to deoxyguanosine triphosphate (dGTP), which is cytotoxic and induces apoptosis, leading to a reduction in T-cell populations. This mechanism underlies its investigation for T-cell mediated autoimmune diseases.
Q2: What are the common administration routes for this compound in in vivo studies?
Based on preclinical and clinical studies, the primary routes of administration for this compound are oral (e.g., via oral gavage in rodents) and intravenous injection.[1][3] The choice of administration route will depend on the specific experimental goals, such as studying oral bioavailability or achieving rapid systemic exposure.
Q3: What are the potential adverse effects of this compound to monitor in animal models?
A key dose-dependent effect of this compound is a reduction in lymphocyte counts, particularly T-cells, which is consistent with its mechanism of action.[4][5] Researchers should monitor complete blood counts (CBCs) with differentials. High doses may also be associated with immunosuppression, so it is important to observe animals for signs of infection.
Troubleshooting Guide
Formulation and Delivery Challenges
Q4: I am observing precipitation of this compound in my dosing solution. How can I improve its solubility?
This compound is a poorly water-soluble compound. To enhance solubility for in vivo dosing, consider the following approaches:
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your vehicle. A buffered solution can help maintain the desired pH.
-
Co-solvents: Employing co-solvents is a common strategy for poorly soluble compounds. Investigate the use of biocompatible co-solvents such as:
-
Polyethylene glycol (PEG), for example, PEG 300 or PEG 400
-
Propylene glycol (PG)
-
Dimethyl sulfoxide (DMSO), used in minimal, non-toxic concentrations.
-
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor® EL can aid in solubilization by forming micelles.
-
Cyclodextrins: Encapsulation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of hydrophobic drugs.
It is crucial to first perform small-scale solubility tests with various GRAS (Generally Recognized as Safe) excipients to identify a suitable vehicle for your desired concentration. Always perform a vehicle-only control in your in vivo experiments to account for any effects of the formulation itself.
Q5: My oral gavage administration of this compound is resulting in variable plasma concentrations. What could be the issue and how can I improve consistency?
Variability in oral absorption can be due to several factors:
-
Inconsistent Dosing Technique: Ensure consistent and accurate oral gavage technique to minimize stress and ensure the full dose is delivered to the stomach. Improper technique can lead to reflux or accidental tracheal administration.
-
Formulation Issues:
-
Suspension Instability: If using a suspension, ensure it is homogenous and does not settle during the dosing period. Employ suspending agents like methylcellulose or carboxymethylcellulose to maintain uniformity.
-
Poor Dissolution: For a solution, ensure the drug remains dissolved and does not precipitate in the gastrointestinal tract. The formulation strategies mentioned in Q4 can also improve oral bioavailability.
-
-
Animal-Related Factors:
-
Fasting State: The presence or absence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.
-
Gastrointestinal pH and Motility: These can vary between animals and can be influenced by stress. Acclimatize animals to handling and the gavage procedure to minimize stress-induced physiological changes.
-
Q6: I am seeing signs of irritation at the injection site after intravenous administration. What can I do to mitigate this?
Irritation at the injection site can be caused by the formulation or the injection technique itself.
-
Formulation pH and Osmolality: Ensure your intravenous formulation is isotonic and has a pH as close to physiological pH (around 7.4) as possible. Extreme pH or hypertonic solutions can cause pain and inflammation.
-
Co-solvent Concentration: High concentrations of certain co-solvents like DMSO or ethanol can be irritating to blood vessels. Use the lowest effective concentration.
-
Injection Rate: A slow and steady injection rate can reduce mechanical irritation to the vein.
-
Filtration: Always filter your intravenous dosing solutions through a 0.22 µm sterile filter before administration to remove any particulates that could cause emboli or irritation.
Quantitative Data Summary
| Parameter | Species | Administration Route | Dose | Observation | Reference |
| Efficacy | Mouse | Intravenous | Not Specified | Eliminated uric acid accumulation in a hyperuricemia model. | [1] |
| Human (Gout Patients) | Oral | 5 mg/day | 45% of patients achieved target serum uric acid levels. | [3] | |
| Human (Gout Patients) | Oral | 10 mg/day | 47% of patients achieved target serum uric acid levels. | [3] | |
| Human (Gout Patients) | Oral | 20 mg/day | 64% of patients achieved target serum uric acid levels. | [3] | |
| Pharmacodynamics | Human (Gout Patients) | Oral | 5, 10, 20, 40 mg/day | Dose-dependent reduction in plasma hypoxanthine and xanthine levels. | [2] |
| Safety | Human (Gout Patients) | Oral | 5, 10, 20 mg/day | Dose-related reduction in lymphocyte counts, plateauing after 12 weeks. | [3] |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound for Rodent Gavage
This protocol provides a general method for preparing a suspension, which should be optimized for your specific needs.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
If starting with a larger particle size, gently triturate the this compound powder in a mortar and pestle to reduce particle size and improve suspension homogeneity.
-
In a sterile beaker on a stir plate, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension.
-
If necessary, use a homogenizer to further reduce particle size and improve uniformity.
-
Store the suspension in a sterile, labeled tube. Keep the suspension continuously stirred or vortex thoroughly before each use to ensure dose uniformity.
-
Protocol 2: Intravenous Administration of this compound in Mice
This protocol outlines the general steps for intravenous injection via the tail vein.
-
Materials:
-
Sterile this compound dosing solution (ensure it is clear and free of particulates)
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol or isopropanol wipes
-
Sterile gauze
-
-
Procedure:
-
Prepare the sterile this compound solution. The final formulation should be isotonic and at a physiological pH. Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Warm the mouse under a heat lamp or on a warming pad to induce vasodilation of the tail veins, making them easier to visualize.
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with a 70% alcohol wipe to clean the injection site.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, carefully insert the needle into the vein at a shallow angle.
-
A successful cannulation is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the this compound solution (the maximum recommended bolus injection volume is typically 5 mL/kg).
-
If swelling is observed at the injection site, the needle is not in the vein. Withdraw the needle and attempt injection in a more proximal location on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions post-injection.
-
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Logical diagram for troubleshooting common in vivo issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
- 3. BioCryst Announces Positive Results from Two this compound Phase 2 Trials in Patients with Gout | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 4. Lymphocyte subpopulation monitoring in cyclosporine-treated patients following heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent reduction of lymphocyte count and heart rate after multiple administration of LC51-0255, a novel sphingosine-1-phosphate receptor 1 modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ulodesine and Febuxostat for the Management of Hyperuricemia
In the landscape of therapeutic options for hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (sUA) levels and a precursor to gout, two notable agents, Ulodesine and febuxostat, have emerged with distinct mechanisms of action. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are not available, this document synthesizes existing data to offer a comprehensive overview of each compound.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and febuxostat lies in their enzymatic targets within the purine metabolism pathway.
This compound , a purine nucleoside phosphorylase (PNP) inhibitor, acts upstream in the purine salvage pathway.[1] By inhibiting PNP, this compound prevents the conversion of purine nucleosides (inosine and guanosine) into hypoxanthine and guanine, respectively. This reduction in the purine base pool leads to a decreased substrate for xanthine oxidase, ultimately lowering the production of uric acid.[2]
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase (XO).[3] Xanthine oxidase is the pivotal enzyme in the final two steps of purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[4][5] By blocking this enzyme, febuxostat directly curtails the production of uric acid.[4]
Efficacy in Lowering Serum Uric Acid
Clinical trial data has demonstrated the efficacy of both agents in reducing sUA levels. However, the context of their clinical development and testing differs significantly.
This compound: Efficacy as Add-on Therapy
This compound has been primarily investigated as an add-on therapy for patients with gout who do not achieve target sUA levels with allopurinol alone.[2] In Phase 2 clinical trials, this compound has shown a dose-dependent reduction in sUA levels when combined with allopurinol.[2]
Table 1: Efficacy of this compound as Add-on Therapy to Allopurinol (300 mg/day)
| Parameter | Placebo + Allopurinol | This compound (5 mg) + Allopurinol | This compound (10 mg) + Allopurinol | This compound (20 mg) + Allopurinol |
| Proportion of subjects with sUA <6.0 mg/dL at 24 weeks | 25% | 40% | 50% | 46% |
| Proportion of subjects with sUA <6.0 mg/dL at 52 weeks | 19% | 45% | 47% | 64% |
Data sourced from a Phase 2b 52-week safety extension trial.[6][7]
Febuxostat: Efficacy as Monotherapy
Febuxostat has been extensively studied as a monotherapy and has demonstrated superiority in lowering sUA compared to fixed doses of allopurinol in several large-scale clinical trials.[8][9]
Table 2: Efficacy of Febuxostat Monotherapy
| Trial | Parameter | Febuxostat 40 mg | Febuxostat 80 mg | Febuxostat 120 mg | Allopurinol (300/200 mg) | Placebo |
| CONFIRMS Trial (6 months) [10][11] | Proportion of subjects with sUA <6.0 mg/dL | 45% | 67% | - | 42% | - |
| APEX Trial (28 weeks) [8] | Proportion of subjects with sUA <6.0 mg/dL at last 3 visits | - | 48% | 65% | 22% | 0% |
| FACT Trial (52 weeks) [9] | Proportion of subjects with sUA <6.0 mg/dL at last 3 visits | - | 53% | 62% | 21% | - |
Experimental Protocols
The methodologies of key clinical trials for both drugs provide insight into their evaluation.
This compound Phase 2b Trial (Add-on to Allopurinol)
-
Objective: To evaluate the efficacy and safety of this compound as an add-on therapy in gout patients with inadequate response to allopurinol.[12]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[6][12]
-
Participants: 279 patients with gout and sUA ≥6.0 mg/dL despite being on a stable dose of allopurinol (300 mg/day).[6][12]
-
Intervention: Patients were randomized to receive oral this compound (5, 10, 20, or 40 mg/day) or placebo, in addition to their ongoing allopurinol therapy, for 12 weeks, with a 52-week extension phase.[6][12]
-
Primary Endpoint: The proportion of subjects with sUA <6.0 mg/dL at Day 85.[13]
Febuxostat CONFIRMS Trial
-
Objective: To compare the urate-lowering efficacy and safety of daily febuxostat and allopurinol in subjects with gout and sUA ≥8.0 mg/dL.[10][11]
-
Study Design: A six-month, randomized, double-blind, multicenter trial.[11]
-
Participants: 2,269 subjects with gout and sUA ≥8.0 mg/dL.[11] A significant portion of the participants had mild to moderate renal impairment.[10]
-
Intervention: Patients were randomized to receive febuxostat 40 mg or 80 mg daily, or allopurinorl 300 mg daily (200 mg for those with moderate renal impairment).[11]
-
Primary Endpoint: The proportion of subjects with sUA <6.0 mg/dL at the final visit.[11]
Safety and Tolerability
This compound
In Phase 2 trials, this compound was generally well-tolerated when added to allopurinol. No fatal or life-threatening adverse events were observed, and there were no signals for organ toxicities. A dose-related reduction in total lymphocyte and CD4+ cell counts was observed, which plateaued between weeks 8 and 12.[7] Some patients were discontinued from the higher dose groups due to reductions in CD4+ cell counts. Gout flares occurred in 9-21% of patients treated with this compound compared to 7% in the placebo group over 52 weeks.[6]
Febuxostat
Febuxostat has been shown to be generally safe and well-tolerated in multiple clinical trials.[3][14] The most common adverse events reported include liver function abnormalities, nausea, arthralgia, and rash.[15] An increased risk of gout flares is common at the initiation of therapy, similar to other urate-lowering agents.[14][16] Prophylaxis with NSAIDs or colchicine is recommended during the initial months of treatment.[16] Some studies have noted a numerically higher but not statistically significant incidence of cardiovascular events with febuxostat compared to allopurinol, leading to ongoing monitoring and discussion within the medical community.[8] However, in the CONFIRMS trial, adjudicated cardiovascular event rates were low and comparable between febuxostat and allopurinol groups.[10][11]
Conclusion
This compound and febuxostat represent two distinct approaches to the management of hyperuricemia. Febuxostat is a well-established, potent xanthine oxidase inhibitor with a large body of evidence supporting its efficacy as a monotherapy. This compound, a PNP inhibitor, has shown promise in a different therapeutic niche as an add-on therapy for patients who are not adequately controlled on allopurinol. The absence of direct comparative trials between this compound and febuxostat necessitates careful consideration of their individual clinical data, mechanisms of action, and safety profiles when evaluating their potential roles in the treatment of hyperuricemia and gout. Future research, potentially including head-to-head comparisons, would be invaluable in further defining the optimal use of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
- 3. Febuxostat in the management of hyperuricemia and chronic gout: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. This compound (BCX4208) Long-Term Safety When Added to Allopurinol in the Chronic Management of Gout: A Phase 2 24-Week Blinded Safety Extension and Vaccine Challenge Study - ACR Meeting Abstracts [acrabstracts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Febuxostat compared with allopurinol in patients with hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study to Evaluate sUA Lowering Activity, Safety and Efficacy of Oral this compound Added to Allopurinol | Clinical Research Trial Listing [centerwatch.com]
- 13. Study to Evaluate sUA Lowering Activity, Safety and Efficacy of Oral this compound Added to Allopurinol | MedPath [trial.medpath.com]
- 14. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. rheumaknowledgy.com [rheumaknowledgy.com]
Ulodesine's Potency in Purine Nucleoside Phosphoryse Inhibition: A Comparative Analysis
New Rochelle, NY – In the competitive landscape of therapeutic enzyme inhibitors, Ulodesine (BCX-4208) has emerged as a potent inhibitor of purine nucleoside phosphorylase (PNP). This guide provides a detailed comparison of the inhibitory activity of this compound against other known PNP inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of PNP Inhibitor Potency
The inhibitory activity of several key PNP inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 Value (Human PNP) | Reference |
| Forodesine (BCX-1777) | 0.48 - 1.57 nM | [1] |
| This compound (BCX-4208) | 2.293 nM | |
| Peldesine (BCX-34) | 36 nM | |
| PD 141955 | 2.8 µM (in human MLR with GdR) | [1] |
As the data indicates, both Forodesine and this compound are highly potent inhibitors of PNP, with IC50 values in the low nanomolar range. Peldesine is a less potent inhibitor, while PD 141955 demonstrates significantly lower potency in the micromolar range.
The Mechanism of PNP Inhibition
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway. It catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, and their deoxy-analogs, deoxyinosine and deoxyguanosine, to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.
Inhibition of PNP, as depicted in the pathway above, leads to an accumulation of deoxyguanosine. This excess deoxyguanosine is then phosphorylated by deoxycytidine kinase (dCK) to form deoxyguanosine triphosphate (dGTP). Elevated intracellular levels of dGTP are cytotoxic to T-cells as it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis, ultimately leading to apoptosis (programmed cell death). This T-cell specific cytotoxicity is the basis for the therapeutic use of PNP inhibitors in T-cell mediated diseases.
Experimental Protocol: PNP Inhibition Assay
The following protocol outlines a common method for determining the inhibitory activity of compounds against purine nucleoside phosphorylase.
Objective: To determine the IC50 value of a test compound for PNP.
Materials:
-
Purified recombinant human PNP enzyme
-
Inosine (substrate)
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Xanthine oxidase
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 293 nm
Workflow:
Procedure:
-
Prepare Reagents: Prepare all solutions and buffers as required. A serial dilution of the test compound should be prepared to test a range of concentrations.
-
Reaction Setup: In a 96-well microplate, add the phosphate buffer, inosine, and xanthine oxidase to each well.
-
Add Inhibitor: Add the various concentrations of the test compound (or vehicle control) to the appropriate wells.
-
Initiate Reaction: Start the enzymatic reaction by adding the purified PNP enzyme to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the increase in absorbance at 293 nm over time. The conversion of inosine to hypoxanthine by PNP, and the subsequent conversion of hypoxanthine to uric acid by xanthine oxidase, results in a change in absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
This comparative guide underscores the high potency of this compound as a PNP inhibitor. The provided experimental framework offers a basis for researchers to conduct their own validation and comparative studies in the pursuit of novel therapeutics targeting the purine salvage pathway.
References
Investigational Drugs for Gout: A Comparative Analysis of Ulodesine and Other Novel Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of gout management is evolving, with several investigational drugs showing promise in addressing the unmet needs of patients with hyperuricemia. This guide provides a detailed comparison of ulodesine, a purine nucleoside phosphorylase (PNP) inhibitor, with other novel therapies in development. The focus is on their distinct mechanisms of action, supported by available clinical trial data and experimental methodologies, to offer a comprehensive resource for the scientific community.
Mechanism of Action: A Diverse Approach to Uric Acid Reduction
The investigational drugs for gout employ various strategies to lower serum uric acid (sUA) levels, targeting different points in the purine metabolism and uric acid excretion pathways.
This compound , a purine nucleoside phosphorylase (PNP) inhibitor, acts upstream of xanthine oxidase (XO) to decrease the production of uric acid precursors, hypoxanthine and xanthine. This mechanism complements the action of XO inhibitors.
By contrast, other investigational agents primarily focus on either inhibiting xanthine oxidase or promoting the renal excretion of uric acid.
-
Dotinurad and Verinurad are selective uric acid reabsorption inhibitors (SURIs) that target the urate transporter 1 (URAT1) in the kidneys.[1][2][3] By blocking URAT1, these drugs increase the excretion of uric acid in the urine.[1][2][3]
-
Arhalofenate exhibits a dual mechanism of action. It acts as a uricosuric agent by inhibiting URAT1, OAT4, and OAT10, and also possesses anti-inflammatory properties by suppressing the release of interleukin-1β (IL-1β), a key cytokine in gout flares.[4][5]
-
Topiroxostat is a novel, non-purine selective xanthine oxidase inhibitor that directly reduces the production of uric acid.[6][7]
-
KUX-1151 is a dual inhibitor that targets both xanthine oxidase and URAT1, thereby both reducing uric acid production and increasing its excretion.[8]
Below is a diagram illustrating the signaling pathways targeted by these investigational drugs.
References
- 1. Dotinurad Outperforms Febuxostat in Lowering Uric Acid Levels in Chinese Gout Patients: Phase 3 Trial [medicaldialogues.in]
- 2. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of Arhalofenate for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy and Safety of Dotinurad Versus Febuxostat for the Treatment of Gout: A Randomized, Multicenter, Double-Blind, Phase 3 Trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study to Evaluate the Efficacy and Safety of Arhalofenate for Preventing Flares and Reducing Serum Uric Acid in Gout Patients - ACR Meeting Abstracts [acrabstracts.org]
- 8. hcplive.com [hcplive.com]
Cross-Validation of Ulodesine's Mechanism of Action: A Comparative Guide for Researchers
An Objective Comparison of Ulodesine's Performance with Alternative Compounds Supported by Experimental Data
This compound (BCX4208) is a potent, orally active inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial in the purine salvage pathway. Its mechanism of action has been investigated in the context of both hyperuricemia-related conditions, such as gout, and for its T-cell selective effects, which hold therapeutic potential in oncology and autoimmune diseases. This guide provides a comparative analysis of this compound's mechanism of action, cross-validated with data from different cell lines where available, and contrasts its performance with that of its close analog, Forodesine, as well as other therapeutic alternatives like Allopurinol and Febuxostat.
While extensive in vitro studies across a wide range of cancer cell lines have been more thoroughly published for the closely related PNP inhibitor Forodesine, the available data for this compound confirms a shared mechanism of action. This guide will leverage data from both compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy and Mechanism
Purine Nucleoside Phosphorylase (PNP) Inhibition
This compound and Forodesine are transition-state analog inhibitors of PNP, exhibiting high potency in enzymatic assays. Their primary mechanism involves blocking the conversion of purine nucleosides (inosine and guanosine) to their respective bases (hypoxanthine and guanine).
| Compound | Target | IC50 (nM) | Source Organism | Reference |
| This compound | PNP | 2.293 | Human | [1] |
| Forodesine | PNP | 0.48 - 1.57 | Human, Mouse, Rat, Monkey, Dog | [2] |
Cytotoxic Effects in T-Cell Leukemia Cell Lines
The inhibition of PNP by this compound and Forodesine leads to an accumulation of deoxyguanosine (dGuo), which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP) in lymphocytes. Elevated intracellular dGTP levels are cytotoxic, leading to the inhibition of cell proliferation and induction of apoptosis, particularly in T-cell malignancies. While specific IC50 values for this compound in these cell lines are not widely published, data for Forodesine demonstrates this potent and selective cytotoxicity.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Conditions | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Forodesine | 0.015 | In the presence of deoxyguanosine (dGuo) | [3][4] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Forodesine | Dose-dependent decrease in viable cells | In the presence of varying dGuo concentrations | [5] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Forodesine | Not specified, but induces apoptosis | In the presence of dGuo | |
| RPMI-8226 | Multiple Myeloma | Forodesine | Limited effect (10% reduction in viability) | In the presence of dGuo | [5] |
| 5T33MM | Multiple Myeloma (murine) | Forodesine | No significant effect | In the presence of dGuo | [5] |
Comparison with Alternatives for Hyperuricemia
In the context of gout, this compound's mechanism is distinct from that of xanthine oxidase inhibitors like Allopurinol and Febuxostat.[6]
| Drug | Target Enzyme | Mechanism of Action | Effect on Purine Metabolism |
| This compound | Purine Nucleoside Phosphorylase (PNP) | Inhibits the conversion of inosine and guanosine to hypoxanthine and guanine. | Reduces the pool of purine bases that can be converted to uric acid. |
| Allopurinol | Xanthine Oxidase (XO) | A purine analog that competitively inhibits XO, and its metabolite, oxypurinol, is also an inhibitor. | Blocks the final two steps in uric acid synthesis: the conversion of hypoxanthine to xanthine and xanthine to uric acid. |
| Febuxostat | Xanthine Oxidase (XO) | A non-purine, selective inhibitor that non-competitively blocks the active site of XO. | Blocks the final two steps in uric acid synthesis, similar to allopurinol. |
Experimental Protocols
Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of compounds like this compound against recombinant human PNP.
Materials:
-
Recombinant Human PNP enzyme
-
Inosine (substrate)
-
Phosphate buffer
-
Xanthine oxidase (coupling enzyme)
-
A spectrophotometer capable of reading absorbance at 293 nm
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), inosine, and xanthine oxidase.
-
Add varying concentrations of the test compound (this compound) to the wells of a microplate. Include a control with no inhibitor.
-
Initiate the reaction by adding the recombinant human PNP enzyme to each well.
-
The PNP-catalyzed conversion of inosine to hypoxanthine is coupled with the oxidation of hypoxanthine to uric acid by xanthine oxidase.
-
Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid, over time in a kinetic mode.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cytotoxicity (MTT) Assay in Suspension Cell Lines (e.g., CCRF-CEM, MOLT-4, Jurkat)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of PNP inhibitors on leukemia cell lines.
Materials:
-
T-cell leukemia cell lines (e.g., CCRF-CEM, MOLT-4, Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound or Forodesine)
-
Deoxyguanosine (dGuo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the suspension cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well).
-
Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of dGuo (e.g., 10 µM). Include untreated control wells and wells with dGuo alone.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
Intracellular dGTP Quantification Assay
This protocol describes a method to measure the accumulation of intracellular dGTP, a key pharmacodynamic marker of PNP inhibition.
Materials:
-
Leukemia cells treated with a PNP inhibitor and dGuo
-
Methanol (ice-cold)
-
DNA polymerase
-
A specific oligonucleotide template-primer designed for dGTP measurement
-
Radiolabeled or fluorescently labeled dNTPs (e.g., [3H]dATP or a clickable alkyne-modified dNTP)
-
Liquid scintillation counter or fluorescence plate reader
-
Alternatively, an HPLC-MS/MS system for direct quantification[3][7]
Procedure (Enzymatic Method):
-
Harvest the treated and control cells (approximately 1 x 10^7 cells per sample).
-
Extract the nucleotides by adding ice-cold 60% methanol and incubating on ice.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the nucleotides.
-
Dry the supernatant (e.g., using a vacuum centrifuge).
-
Reconstitute the nucleotide extract in a suitable buffer.
-
Set up a DNA polymerase reaction containing the oligonucleotide template-primer, DNA polymerase, the cell extract, and a labeled dNTP. The amount of labeled dNTP incorporated will be proportional to the amount of dGTP in the extract.
-
After the reaction, separate the unincorporated labeled dNTPs from the newly synthesized DNA (e.g., by precipitation or membrane filtration).
-
Quantify the amount of incorporated label using a liquid scintillation counter or fluorescence reader.
-
Generate a standard curve using known concentrations of dGTP to determine the absolute amount of dGTP in the cell extracts.
Mandatory Visualizations
Caption: Purine metabolism pathway and points of inhibition.
Caption: PNP inhibitor mechanism in T-cell leukemia.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 4. Quantitation of deoxynucleoside triphosphates by click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of multidrug resistance in MOLT-4 cells by anticancer agents is closely related to increased expression of functional P-glycoprotein and MDR1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ulodesine's Performance Against Established PNP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ulodesine, a purine nucleoside phosphorylase (PNP) inhibitor, against other established inhibitors such as Forodesine and Peldesine. The information is supported by experimental data and detailed methodologies to assist researchers in their evaluation of these compounds for therapeutic development.
Introduction to Purine Nucleoside Phosphorylase (PNP) Inhibition
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. Inhibition of PNP has significant therapeutic implications. In the context of gout, blocking PNP reduces the production of hypoxanthine and xanthine, precursors to uric acid, thereby lowering serum uric acid levels. In the realm of immunology and oncology, PNP inhibition leads to an accumulation of deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP) in lymphocytes. Elevated dGTP levels are cytotoxic to T-cells, making PNP inhibitors promising agents for T-cell mediated autoimmune diseases and T-cell malignancies.
Quantitative Performance Comparison of PNP Inhibitors
The in vitro potency of PNP inhibitors is a critical determinant of their potential therapeutic efficacy. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for this compound and other established PNP inhibitors against human PNP.
| Inhibitor | Alias(es) | IC50 (nM) | Target Indication(s) |
| This compound | BCX4208 | 2.293[1][2] | Gout, Hyperuricemia |
| Forodesine | BCX-1777, Immucillin H | 0.48 - 1.57[3][4][5] | T-cell Lymphoma |
| Peldesine | BCX-34 | 36[6] | Psoriasis, Cutaneous T-cell Lymphoma |
Note: IC50 values are sourced from different studies and may have been determined under varying experimental conditions. Direct head-to-head studies are limited.
Experimental Protocols
A detailed understanding of the experimental conditions under which these performance metrics were obtained is crucial for accurate interpretation and comparison. Below is a representative, detailed methodology for a PNP enzyme inhibition assay, synthesized from publicly available protocols and research articles.
PNP Enzyme Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of PNP by monitoring the production of uric acid from inosine in a coupled reaction with xanthine oxidase (XO). The increase in absorbance at 293 nm, corresponding to the formation of uric acid, is used to determine the rate of the PNP-catalyzed reaction.
Materials and Reagents:
-
PNP Enzyme: Recombinant human purine nucleoside phosphorylase.
-
Substrate: Inosine solution.
-
Coupling Enzyme: Xanthine Oxidase (XO).
-
Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.5).
-
Inhibitors: this compound, Forodesine, Peldesine, or other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: UV-Vis spectrophotometer capable of reading 96-well plates.
-
Plate: UV-transparent 96-well microplate.
Assay Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PNP enzyme in the assay buffer.
-
Prepare a stock solution of inosine in the assay buffer.
-
Prepare a stock solution of xanthine oxidase in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle for control wells)
-
PNP enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the inosine substrate and xanthine oxidase solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 293 nm over time using the spectrophotometer. Readings can be taken at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the purine salvage pathway and a typical experimental workflow for evaluating PNP inhibitors.
Caption: Purine salvage pathway and the mechanism of PNP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. file.glpbio.com [file.glpbio.com]
Ulodesine: A Comparative Analysis of Monotherapy Versus Combination Therapy for Hyperuricemia in Gout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ulodesine (formerly BCX4208) as a potential therapeutic agent for hyperuricemia in patients with gout, examining its effects as both a monotherapy and in combination with the xanthine oxidase inhibitor, allopurinol. This document synthesizes available data from Phase 2 clinical trials to offer an objective comparison of the drug's performance and includes detailed experimental protocols for key studies.
Executive Summary
This compound, a purine nucleoside phosphorylase (PNP) inhibitor, has been investigated as a novel urate-lowering therapy. Clinical trial data strongly suggest that this compound's most significant clinical utility is as an add-on therapy to existing xanthine oxidase inhibitors like allopurinol. In patients with an inadequate response to allopurinol alone, the combination therapy has demonstrated a marked improvement in achieving target serum uric acid (sUA) levels. While this compound has been studied as a monotherapy, detailed quantitative efficacy and safety data from these trials are not extensively available in peer-reviewed literature, suggesting a primary development path as a combination treatment.
Data Presentation
The following tables summarize the quantitative data from Phase 2 clinical trials of this compound in combination with allopurinol.
Table 1: Efficacy of this compound as an Add-on Therapy to Allopurinol (12-Week Data)
| Treatment Group (Allopurinol 300 mg +) | Percentage of Patients Achieving sUA <6.0 mg/dL[1] |
| Placebo | 18% |
| This compound 5 mg | 45% |
| This compound 10 mg | 33% |
| This compound 20 mg | 39% |
| This compound 40 mg | 49% |
Table 2: Sustained Efficacy of this compound as an Add-on Therapy to Allopurinol (24-Week and 52-Week Data)
| Treatment Group (Allopurinol 300 mg +) | Percentage of Patients Achieving sUA <6.0 mg/dL at 24 Weeks[2] | Percentage of Patients Achieving sUA <6.0 mg/dL at 52 Weeks |
| Placebo | 25% | 19% |
| This compound 5 mg | 40% | 45% |
| This compound 10 mg | 50% | 47% |
| This compound 20 mg | 46% | 64% |
| This compound 40 mg | 55% | N/A (discontinued) |
Table 3: Safety and Tolerability of this compound as an Add-on Therapy to Allopurinol (24-Week Data)
| Treatment Group (Allopurinol 300 mg +) | Total Adverse Event Rate (per 100 patient-months)[2] | Infectious Adverse Event Rate (per 100 patient-months)[2] | Gout Flare Incidence (over 24 weeks)[2] |
| Placebo | 45.3 | 8.3 | 5% |
| This compound 5 mg | 33.8 | 6.3 | 7-16% |
| This compound 10 mg | 41.0 | 6.5 | 7-16% |
| This compound 20 mg | 41.3 | 7.3 | 7-16% |
| This compound 40 mg | 58.2 | 5.1 | 7-16% |
Experimental Protocols
Phase 2 Factorial Design Study (BCX4208-202)
This randomized, double-blind, multi-center, placebo-controlled Phase 2 study was designed to evaluate the urate-lowering activity and safety of various doses of this compound alone and in combination with different doses of allopurinol.
-
Patient Population: 87 patients with gout and sUA concentrations ≥8.0 mg/dL.
-
Treatment Arms:
-
Monotherapy: this compound at daily doses of 20 mg, 40 mg, and 80 mg.
-
Combination Therapy: this compound (20 mg, 40 mg, 80 mg) in combination with allopurinol (100 mg, 200 mg, 300 mg).
-
-
Duration: 21 days.
-
Primary Endpoint: Change in serum uric acid concentration from baseline to day 21.
Phase 2b Add-on Therapy Study
This was a randomized, double-blind, dose-response study to assess the safety and efficacy of this compound in combination with allopurinol in gout patients who had not responded adequately to allopurinol monotherapy.[3]
-
Patient Population: 279 patients with gout and sUA ≥6.0 mg/dL after at least two weeks of stable allopurinol 300 mg therapy.[1][4]
-
Treatment Arms:
-
Placebo + Allopurinol 300 mg
-
This compound 5 mg + Allopurinol 300 mg
-
This compound 10 mg + Allopurinol 300 mg
-
This compound 20 mg + Allopurinol 300 mg
-
This compound 40 mg + Allopurinol 300 mg[1]
-
-
Duration: 12 weeks, with a 24-week and 52-week extension phase.[1][2]
-
Primary Endpoint: The proportion of subjects with sUA <6.0 mg/dL at day 85.[1][3]
-
Safety Assessments: Monitoring of adverse events, including infections, and lymphocyte counts.[2]
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme in the purine salvage pathway.[5] By inhibiting PNP, this compound reduces the formation of hypoxanthine and xanthine, which are precursors to uric acid. This mechanism is upstream of the action of xanthine oxidase inhibitors like allopurinol, which block the final two steps in uric acid production. The complementary mechanisms of action provide a rationale for combination therapy.
Experimental Workflow
The clinical trials for this compound followed a standard workflow for evaluating a new gout therapy.
Comparative Analysis
Efficacy:
-
Monotherapy: While a dose-dependent reduction in sUA with this compound monotherapy has been reported, specific data on the magnitude of this effect are not publicly available.[5] The primary focus of development shifted to combination therapy, suggesting that the sUA-lowering effect of monotherapy may not have been as clinically significant as the combination.
-
Combination Therapy: The addition of this compound to allopurinol in patients who have not reached their sUA goal on allopurinol alone leads to a substantial increase in the proportion of patients achieving the target sUA of <6.0 mg/dL.[1] The response rates with combination therapy were approximately double those seen with allopurinol and placebo.[1] This synergistic effect was sustained over 24 and 52 weeks of treatment.[2]
Safety and Tolerability:
-
Monotherapy: The adverse event profile of this compound monotherapy was reported to be similar to placebo, with diarrhea and headache being the most common adverse events.[5]
-
Combination Therapy: The combination of this compound and allopurinol was generally well-tolerated. The frequency and types of adverse events, including infections, were similar between the this compound plus allopurinol groups and the placebo plus allopurinol group.[2] A dose-dependent reduction in lymphocyte counts was observed, which plateaued after 12 weeks.[2] At higher doses (20 mg and 40 mg), there were some discontinuations due to reductions in CD4+ cell counts.[2]
Conclusion
The available evidence strongly supports the use of this compound as an add-on therapy for patients with gout who are unable to reach their target sUA levels with allopurinol monotherapy. The combination therapy offers a significant improvement in sUA reduction with a generally acceptable safety profile at lower doses. The lack of detailed public data on this compound monotherapy suggests that its clinical development will likely be focused on its use in combination with other urate-lowering agents. Further research from Phase 3 trials would be necessary to fully establish the long-term safety and efficacy of this combination approach.
References
- 1. BioCryst Presents Results from Its BCX4208 Gout Program at the Annual European Congress of Rheumatology | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 2. BioCryst Announces Positive Results from Two this compound Phase 2 Trials in Patients with Gout | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 3. BioCryst Initiates a Phase 2b Study of BCX4208 as Add-on Therapy in Gout Patients Not Responding to Allopurinol Alone | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 4. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
- 5. This compound (BCX4208) Long-Term Safety When Added to Allopurinol in the Chronic Management of Gout: A Phase 2 24-Week Blinded Safety Extension and Vaccine Challenge Study - ACR Meeting Abstracts [acrabstracts.org]
Comparative transcriptomics of cells treated with Ulodesine and other purine analogues
A guide for researchers, scientists, and drug development professionals on the differential gene expression profiles induced by Ulodesine and other purine analogues.
This guide provides a comparative analysis of the transcriptomic effects of various purine analogues on different cell lines. While direct comparative transcriptomic data for this compound is not publicly available, this document summarizes the known transcriptomic alterations induced by other well-characterized purine analogues, namely Cladribine, Fludarabine, and 6-Mercaptopurine. Additionally, it explores the anticipated transcriptomic consequences of this compound treatment by examining the effects of inhibiting its molecular target, purine nucleoside phosphorylase (PNP).
The information presented herein is intended to serve as a valuable resource for understanding the molecular mechanisms of action of these compounds and for guiding future research in drug development and discovery.
Executive Summary
Purine analogues are a class of antimetabolite drugs that mimic endogenous purine bases, thereby interfering with nucleic acid synthesis and repair. This guide delves into the transcriptomic landscapes shaped by Cladribine, Fludarabine, and 6-Mercaptopurine, highlighting both common and unique gene expression signatures. Due to the absence of direct transcriptomic studies on this compound, a PNP inhibitor, we infer its potential effects based on studies involving PNP inhibition, which suggest a distinct mechanism of action compared to the other analogues.
Comparative Transcriptomic Data
The following tables summarize the key transcriptomic findings from studies on Cladribine, Fludarabine, and 6-Mercaptopurine. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and exposure times, vary across studies, which may influence the observed gene expression changes.
Table 1: Summary of Transcriptomic Changes Induced by Cladribine
| Cell Line | Method | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) from Multiple Sclerosis patients | Microarray | NHLRC2 | Overall downregulation of gene expression, including PPIF and JUN.[1] | [1][2] |
| CD19+ B cells from Multiple Sclerosis patients | Bulk RNA-seq | - | Pro-inflammatory and T-cell activating genes, including CD27 and CD70.[3] | [3] |
| Pediatric Acute Myeloid Leukemia (AML) primary samples | Microarray | RUNX1 (associated with resistance) | - | [4] |
Table 2: Summary of Transcriptomic Changes Induced by Fludarabine
| Cell Line | Method | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells | Microarray | - | Genes regulated by TP53 and MYC in sensitive patients.[5] | [5] |
| Human Monocytic Cells | Not specified | Pro-inflammatory genes (ICAM-1, IL-8) via MAPK/ERK pathway.[6] | - | [6] |
| Lymphocytes | Not specified | - | STAT1 mRNA and protein.[7] | [7] |
Table 3: Summary of Transcriptomic Changes Induced by 6-Mercaptopurine
| Cell Line | Method | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Triple-Negative Breast Cancer Cells | Not specified | - | Genes involved in RNA processing and reprogramming in adaptable cells.[8] | [8] |
| Jurkat T cells | Not specified | - | Genes regulated by mTOR, HIF-1α, and Myc; genes involved in glycolysis and glutaminolysis.[9] | [9] |
Table 4: Inferred Transcriptomic Effects of this compound via PNP Inhibition
| Mechanism | Anticipated Cellular Effects | Potential Transcriptomic Consequences | Reference |
| Inhibition of Purine Nucleoside Phosphorylase (PNP) | Accumulation of deoxyguanosine (dG) and subsequent increase in intracellular dGTP. | Induction of apoptosis-related genes, particularly in T-cells.[10] Alterations in genes involved in purine metabolism and nucleotide synthesis. | [10][11] |
| PNP Deficiency Models | T-cell lymphopenia and neuronal abnormalities. | Upregulation of p53-mediated intrinsic apoptosis pathway genes in neurons.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are representative protocols for microarray and RNA sequencing experiments based on the cited literature.
Microarray Analysis of Drug-Treated Cells
This protocol provides a general workflow for analyzing gene expression changes in cells treated with purine analogues using microarrays.
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., PBMCs, cancer cell lines) under standard conditions.
-
Expose the cells to the purine analogue of interest (e.g., Cladribine, Fludarabine) at a predetermined concentration and for a specific duration. Include a vehicle-treated control group.
-
-
RNA Extraction:
-
cDNA Synthesis and Labeling:
-
Synthesize complementary DNA (cDNA) from the total RNA using reverse transcriptase.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5) for two-color microarray experiments.[15]
-
-
Microarray Hybridization:
-
Washing and Scanning:
-
Data Analysis:
-
Acquire and analyze the scanned images using software like GenePix Pro.[15]
-
Perform data normalization to correct for systematic variations.
-
Identify differentially expressed genes between the drug-treated and control groups using statistical analysis.
-
RNA Sequencing of Drug-Treated Cells
This protocol outlines a general procedure for RNA sequencing (RNA-seq) to analyze the transcriptome of cells exposed to purine analogues.
-
Cell Culture and Treatment:
-
Follow the same procedure as for microarray analysis to culture and treat the cells with the purine analogue and a vehicle control.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA as described for the microarray protocol and ensure high quality (e.g., RIN > 8).[17]
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA to enrich for messenger RNA (mRNA).
-
Fragment the enriched RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
A detailed protocol for preparing RNA-seq libraries can be found in various commercial kits (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).[18]
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using an aligner such as STAR.[18]
-
Quantify gene expression levels using tools like featureCounts or RSEM.[18]
-
Perform differential gene expression analysis using packages like DESeq2 or edgeR to identify genes with significant expression changes between treated and control samples.[19]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the effects of these purine analogues.
Signaling Pathways
The following diagrams illustrate key signaling pathways affected by the purine analogues discussed.
Experimental Workflows
The diagrams below outline the typical workflows for microarray and RNA sequencing experiments.
Conclusion
This guide provides a comparative overview of the transcriptomic effects of several purine analogues. While a direct comparison with this compound is hampered by the lack of publicly available data, the information on Cladribine, Fludarabine, and 6-Mercaptopurine, alongside the inferred effects of PNP inhibition, offers valuable insights for the research community. Future transcriptomic studies on this compound are warranted to fully elucidate its mechanism of action and to enable a direct and comprehensive comparison with other purine analogues. Such studies will be instrumental in advancing the development of more targeted and effective therapies.
References
- 1. Molecular signature associated with cladribine treatment in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-cell profiling reveals preferential reduction of memory B cell subsets in cladribine patients that correlates with treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fludarabine induces pro-inflammatory activation of human monocytic cells through a MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fludarabine-induced immunosuppression is associated with inhibition of STAT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine nucleoside phosphorylase inhibition as a novel therapeutic approach for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purine nucleoside phosphorylase enables dual metabolic checkpoints that prevent T cell immunodeficiency and TLR7-associated autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purine nucleoside phosphorylase deficiency induces p53-mediated intrinsic apoptosis in human induced pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cladribine and ocrelizumab induce differential miRNA profiles in peripheral blood mononucleated cells from relapsing–remitting multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Microarrays: Sample Quality Control, Array Hybridization and Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. genome.wisc.edu [genome.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. GEO Accession viewer [ncbi.xyz]
- 19. GEO Accession viewer [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ulodesine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Ulodesine, a purine nucleoside phosphorylase (PNP) inhibitor. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with standard safety protocols.
Immediate Safety and Handling Precautions
While this compound is generally not classified as a hazardous substance, proper handling is crucial to minimize any potential risks.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed information.
Key Handling Guidelines:
-
Ventilation: Use this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to prevent skin and eye contact.[2]
-
Avoid Contact: Take measures to prevent direct contact with the skin, eyes, and mucous membranes.[2]
-
First Aid: In case of accidental exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin: Remove contaminated clothing and rinse the affected area with soap and water.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Storage of this compound
Proper storage is essential to maintain the integrity and stability of this compound. Below is a summary of recommended storage conditions based on the form of the compound.
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Dry, dark at -20°C | Long-term (months to years)[3][4] | |
| DMSO Stock Solution | -20°C | Up to 1 month[5][6] |
| -80°C | Up to 6 months[5][6] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Step-by-Step Disposal Protocol
If a drug take-back program is not available for the disposal of this compound, follow these steps for safe disposal in the trash:[7][8][9][10]
-
Do Not Dispose Down the Drain: Avoid flushing this compound down the toilet or pouring it into the sink unless specifically instructed to do so by the manufacturer or a licensed waste disposal company.[7][9] Currently, there are no indications that this compound is on the FDA's "flush list."[11]
-
Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or kitty litter.[7][9][10] This step makes the chemical less appealing to children and pets and helps prevent diversion.
-
Seal in a Container: Place the mixture into a sealable bag, empty can, or other container to prevent leakage.[7][8][10]
-
Discard in Trash: Throw the sealed container into the household or laboratory trash.[10]
-
De-identify Original Container: Before disposing of the empty original container, scratch out or remove all personal or identifying information from the label to protect privacy.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical substances. Always prioritize safety and consult your institution's specific guidelines for chemical waste disposal.
References
- 1. abmole.com [abmole.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound|548486-59-5|COA [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dea.gov [dea.gov]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
